N-ethyl-3-(methanesulfonamido)benzamide
Descripción
Propiedades
IUPAC Name |
N-ethyl-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-11-10(13)8-5-4-6-9(7-8)12-16(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQTAYOHWZZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synergy and Design of Sulfonamide-Benzamide Pharmacophores
Abstract
The confluence of the sulfonamide and benzamide moieties into single molecular scaffolds represents a compelling strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the sulfonamide-benzamide pharmacophore, a structural motif with remarkable versatility and therapeutic potential. We will delve into the foundational principles of each component, the synergistic advantages of their combination, and their successful application in the design of potent and selective modulators of various biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and mechanisms of action that underpin this important class of compounds.
Introduction: Two Pharmacophores, A World of Potential
The sulfonamide and benzamide functional groups have independently established themselves as cornerstones of pharmaceutical development. Their rich history and diverse biological activities have led to a multitude of approved drugs across a wide spectrum of therapeutic areas.
The Enduring Legacy of the Sulfonamide Moiety
The sulfonamide group (-SO₂NHR) is a versatile pharmacophore that has been integral to drug discovery for over a century.[1][2] Its journey began with the advent of sulfa drugs, the first class of synthetic antimicrobial agents, which revolutionized the treatment of bacterial infections.[3] Beyond their antibacterial properties, sulfonamides have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic effects.[1][4] This functional group's ability to act as a hydrogen bond donor and acceptor, as well as its capacity to mimic the transition state of enzymatic reactions, contributes to its widespread utility in drug design.[3]
The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzamide moiety, an aromatic ring connected to a carbonyl group and a nitrogen atom, is another privileged scaffold in medicinal chemistry. Its rigid, planar structure provides a platform for the precise orientation of substituents, enabling high-affinity interactions with biological targets. Benzamide derivatives are well-known for their activity in the central nervous system (CNS), particularly as antipsychotic and antiemetic agents.[5] However, their therapeutic reach extends to a variety of other areas, including oncology and infectious diseases.[6]
The Power of Combination: The Sulfonamide-Benzamide Hybrid
The strategic combination of the sulfonamide and benzamide pharmacophores into a single molecule has emerged as a powerful approach to developing novel therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic properties. This molecular hybridization can lead to synergistic effects, where the combined entity exhibits a biological profile superior to that of its individual components. This guide will explore the design principles, synthesis, and therapeutic applications of these remarkable hybrid molecules.
Synthesis of Sulfonamide-Benzamide Scaffolds
The construction of molecules containing both sulfonamide and benzamide functionalities can be achieved through several synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves a multi-step sequence that allows for the introduction of diverse substituents on both the sulfonamide and benzamide portions of the molecule.
General Synthetic Workflow
A frequently employed strategy begins with the chlorosulfonylation of a substituted benzoic acid derivative, followed by reaction with an amine to form the sulfonamide, and subsequent amide coupling to introduce the benzamide moiety.
Caption: A general synthetic workflow for preparing sulfonamide-benzamide hybrids.
Experimental Protocol: Synthesis of a 4-Sulfamoylbenzamide Derivative
The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative benzamide-4-sulfonamide compound, adapted from established literature procedures.[7]
Step 1: Synthesis of 4-Sulfamoylbenzoic Acid
-
Reaction Setup: In a fume hood, carefully add 10 g of 4-carboxybenzenesulfonyl chloride to 100 mL of a cold (0 °C) concentrated aqueous ammonia solution with vigorous stirring.
-
Reaction: Continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-sulfamoylbenzoic acid.
Step 2: Amide Coupling to Form the Benzamide-4-Sulfonamide
-
Reaction Setup: To a solution of 1.0 mmol of 4-sulfamoylbenzoic acid in 10 mL of anhydrous dimethylformamide (DMF), add 1.1 mmol of 1-hydroxybenzotriazole (HOBt) and 1.1 mmol of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 1.0 mmol of the desired primary or secondary amine to the reaction mixture.
-
Reaction: Continue stirring at room temperature overnight.
-
Work-up: Pour the reaction mixture into 50 mL of ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final benzamide-4-sulfonamide derivative.
Therapeutic Applications and Structure-Activity Relationships
The fusion of sulfonamide and benzamide pharmacophores has led to the discovery of potent inhibitors of a variety of enzymes and modulators of other biological targets. The following sections will highlight key therapeutic areas where these hybrid molecules have shown significant promise.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[4][7] Sulfonamides are the classical inhibitors of CAs, and the incorporation of a benzamide moiety has been shown to enhance their inhibitory potency and selectivity.[7]
A series of benzamides incorporating 4-sulfamoyl moieties have been synthesized and evaluated as inhibitors of several human (h) CA isoforms.[7] These compounds demonstrated potent inhibition in the low nanomolar to subnanomolar range against hCA II, VII, and IX.[7]
| Compound ID | R (Amine Moiety) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) | hCA IX Kᵢ (nM) |
| 3a | Ethylamine | 334.0 | 11.8 | 26.7 | 9.8 |
| 3b | Propylamine | 256.1 | 8.5 | 15.4 | 7.5 |
| 3c | Isopropylamine | 189.3 | 5.3 | 9.8 | 5.1 |
| 3d | Cyclopropylamine | 98.7 | 2.1 | 4.5 | 2.3 |
Data adapted from Abdoli et al., Molecules, 2017.[7]
Structure-Activity Relationship Insights:
-
The nature of the substituent on the benzamide nitrogen plays a crucial role in determining the inhibitory potency and isoform selectivity.
-
Increasing the steric bulk of the alkyl substituent from ethyl to isopropyl generally leads to enhanced inhibition of all tested isoforms.
-
The introduction of a cyclopropyl group results in a significant increase in potency against all isoforms, highlighting the importance of this moiety for favorable interactions within the enzyme's active site.
Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors
NTPDases are a family of ecto-enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[8] Their dysregulation is implicated in various pathological conditions, including thrombosis, inflammation, and cancer.[8] Sulfamoyl benzamide derivatives have emerged as potent and selective inhibitors of human NTPDase isoforms.[8]
| Compound ID | R¹ (Benzamide) | R² (Sulfonamide) | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 3a | 4-chlorophenyl | cyclopropyl | > 50 | > 50 | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3f | 4-methoxyphenyl | morpholine | > 50 | 0.89 ± 0.04 | > 50 | > 50 |
| 3i | 4-bromophenyl | morpholine | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
Data adapted from Iqbal et al., RSC Advances, 2016.[8]
Structure-Activity Relationship Insights:
-
Substitutions on both the benzamide and sulfonamide moieties significantly influence the inhibitory profile and isoform selectivity.
-
A 4-bromophenyl group on the benzamide (as in 3i ) confers potent inhibition of h-NTPDase1 and h-NTPDase3.[8]
-
A 4-methoxyphenyl substituent on the benzamide (as in 3f ) leads to potent and selective inhibition of h-NTPDase2.[8]
-
A cyclopropyl group on the sulfonamide (as in 3a ) results in selective inhibition of h-NTPDase3 and h-NTPDase8.[8]
Emerging Therapeutic Targets
The versatility of the sulfonamide-benzamide pharmacophore extends beyond enzyme inhibition. Recent studies have explored their potential as modulators of other important drug targets, including ion channels and G-protein coupled receptors (GPCRs).
Ion Channel Modulators: Certain sulfonamide derivatives have been identified as modulators of voltage-gated sodium channels, which are critical for neuronal excitability and have been linked to pain sensation.[9] This opens up avenues for the development of novel analgesics. Additionally, benzamide derivatives have been reported as blockers of the Kv1.3 potassium channel, a target for immunosuppressive therapies.[4]
GPCR Ligands: The N-acyl-N-alkyl sulfonamide (NASA) group, which can be readily synthesized from sulfonamides, has been utilized as a warhead for ligand-directed covalent labeling of GPCRs, such as the adenosine A₂B receptor. This highlights the potential for developing highly specific and irreversible ligands for this important class of receptors.
Mechanism of Action: The Basis of Synergy
The enhanced efficacy of sulfonamide-benzamide hybrids can often be attributed to a synergistic interplay between the two pharmacophores. This can manifest through several mechanisms:
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Dual-Target Inhibition: In some cases, the sulfonamide and benzamide moieties may interact with different targets in a signaling pathway, leading to a more profound biological effect. For instance, in the context of antibacterial agents, a sulfonamide can inhibit folate synthesis, while the benzamide portion could potentially target another essential bacterial enzyme.[10][11]
-
Enhanced Binding Affinity: The benzamide scaffold can act as a rigid anchor, positioning the sulfonamide group for optimal interaction with its target. This can lead to a significant increase in binding affinity and potency compared to a simple sulfonamide.
-
Improved Pharmacokinetic Properties: The combination of these two functional groups can modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, leading to an improved pharmacokinetic profile.[12]
Caption: Potential synergistic mechanisms of sulfonamide-benzamide hybrids.
Conclusion and Future Perspectives
The sulfonamide-benzamide pharmacophore represents a highly successful and versatile platform for the design of novel therapeutic agents. The ability to systematically modify both the sulfonamide and benzamide components allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The examples highlighted in this guide, from potent enzyme inhibitors to emerging modulators of ion channels and GPCRs, underscore the broad therapeutic potential of this chemical class.
Future research in this area will likely focus on:
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Expansion to New Target Classes: Exploring the application of sulfonamide-benzamide hybrids to a wider range of biological targets.
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Structure-Based Drug Design: Utilizing computational modeling and structural biology to guide the rational design of next-generation inhibitors with improved profiles.
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Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to address unmet medical needs.
The continued exploration of the sulfonamide-benzamide pharmacophore holds great promise for the future of drug discovery and the development of innovative medicines.
References
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Iqbal, J., et al. (2016). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 6(82), 78959-78971. [Link]
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Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
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Saleem, H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 83(10), 1155-1167. [Link]
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Mackeviciute, M., et al. (2023). Synthesis and characterization of sulphanilamide and benzimidazole pharmacophores containing γ-amino acid derivatives as dual a. Arkivoc, 2023(vii), 202312015. [Link]
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Geto, A. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-18. [Link]
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Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130722. [Link]
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Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences and Research, 15(5), 1000-1010. [Link]
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Bispat, A. S., et al. (2021). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]
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Papich, M. G. (2016). Sulfonamides and Sulfonamide Combinations Use in Animals. In Saunders Handbook of Veterinary Drugs (4th ed., pp. 753-759). Elsevier. [Link]
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Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]
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Abdoli, M., et al. (2017). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 22(10), 1738. [Link]
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Ramdas, V., et al. (2015). Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters, 6(12), 1175-1176. [Link]
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Thakurta, S., & Ghosh, B. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Novel Approaches in Drug Designing & Development, 6(2). [Link]
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van der Wouden, M. G., et al. (2018). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Chemical Biology, 13(9), 2533-2541. [Link]
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Szafarz, M., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 147, 108076. [Link]
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Wróbel, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2312217. [Link]
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Medicosis Perfectionalis. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150. [Link]
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Hussein, M. F. (2018). New sulfonamide hybrids: synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds. Mediterranean Journal of Chemistry, 7(5), 334-346. [Link]
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Advanced Pharmacy Research, 4(3), 94-118. [Link]
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Lindsay, E. A., et al. (1996). Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. American Journal of Veterinary Research, 57(1), 68-72. [Link]
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The Role of N-ethyl-3-(methanesulfonamido)benzamide in Medicinal Chemistry: A Technical Whitepaper
Executive Summary
In modern drug discovery, the identification and optimization of versatile pharmacophores are critical for developing highly selective therapeutics. N-ethyl-3-(methanesulfonamido)benzamide represents a highly modular, bifunctional chemical scaffold that has garnered significant attention. Featuring a hydrophobic N-ethyl tail, a rigid benzamide core, and a highly polar methanesulfonamido group, this structural motif provides an ideal balance of lipophilicity and hydrogen-bonding capacity. This whitepaper dissects the physicochemical rationale behind this scaffold, its emerging role in metabolic and epigenetic targeting, and the validated experimental workflows required for its synthesis and evaluation.
Pharmacophore Deconstruction & Physicochemical Rationale
The utility of the N-ethyl-3-(methanesulfonamido)benzamide scaffold lies in its distinct spatial geometry and electronic distribution, which allows it to interact with complex protein ligand-binding domains (LBDs).
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The N-Ethyl Group: Acts as a precise steric probe. In highly constrained hydrophobic pockets, the N-ethyl moiety provides optimal van der Waals interactions without inducing the steric clashes commonly observed with bulkier aliphatic chains (e.g., N-propyl or N-butyl groups).
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The Benzamide Core: Serves as the structural backbone, enforcing a planar geometry that restricts conformational entropy. The amide carbonyl acts as a critical hydrogen bond acceptor, often coordinating with active-site metal ions (such as Zn2+ in epigenetic targets) or backbone amides in receptor pockets.
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The Methanesulfonamido Moiety: Located at the meta position, this group is a potent hydrogen bond donor and acceptor. The tetrahedral geometry of the sulfur atom projects the oxygen atoms into the solvent-exposed regions or polar sub-pockets of a target receptor, while the terminal methyl group provides metabolic stability against oxidative cleavage compared to primary amines.
Structural NMR data for related biologically relevant small molecules containing these functional groups are extensively cataloged in the [1], providing foundational data for in silico docking studies.
Primary Therapeutic Applications
Intestinal-Restricted Farnesoid X Receptor (FXR) Antagonism
Recent breakthroughs in 2026 have highlighted the utility of N-ethyl sulfonamide derivatives as potent, intestinal-restricted Farnesoid X Receptor (FXR) antagonists [2]. FXR plays a critical role in regulating bile acid and lipid metabolism. While systemic FXR agonism can lead to adverse effects, targeted intestinal antagonism improves metabolic profiles in disorders like non-alcoholic steatohepatitis (NASH) and type 2 diabetes. The N-ethyl group specifically optimizes hydrophobic interactions within the FXR LBD, while the sulfonamide linker is strictly required for antagonistic conformation.
Fig 1: Mechanism of FXR antagonism by N-ethyl sulfonamide derivatives in metabolic regulation.
Epigenetic Modulation via HDAC Inhibition
Benzamide derivatives have a long-standing history as effective Histone Deacetylase (HDAC) inhibitors [3]. The benzamide core is a recognized zinc-binding group (ZBG) that chelates the catalytic zinc ion at the base of the HDAC active site. The addition of a meta-methanesulfonamido group allows for secondary interactions with the rim of the HDAC pocket, enhancing isoform selectivity and driving cell cycle arrest in proliferative diseases.
Quantitative Structure-Activity Relationship (SAR)
The precise selection of the N-alkyl chain and the linker type is non-trivial. The table below summarizes the SAR trends demonstrating why the N-ethyl sulfonamide configuration is optimal for target engagement (specifically modeled on FXR antagonism data).
| Compound Variation | R-Group (Alkyl) | Linker Type | Target IC₅₀ (μM) | Mechanistic Rationale |
| N-Methyl analog | -CH₃ | Sulfonamide | 0.85 | Suboptimal hydrophobic pocket filling; weak van der Waals contact. |
| N-Ethyl analog | -CH₂CH₃ | Sulfonamide | 0.48 | Optimal hydrophobic interaction without inducing steric clash. |
| N-Propyl analog | -CH₂CH₂CH₃ | Sulfonamide | >10.0 | Severe steric clash with surrounding LBD residues prevents binding. |
| Amide Linker | -CH₂CH₃ | Amide | >20.0 | Loss of critical hydrogen bond geometry provided by the SO₂ group. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems , where the experimental design inherently controls for false positives and artifacts.
Synthesis of the Scaffold
Fig 2: Step-by-step synthetic workflow for the N-ethyl-3-(methanesulfonamido)benzamide scaffold.
Step-by-Step Methodology:
-
Amidation: Dissolve 3-nitrobenzoic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by ethylamine hydrochloride (1.5 eq).
-
Causality: HATU is selected over EDC to minimize epimerization and maximize yield. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of ethylamine without competing for the activated ester.
-
-
Reduction: Dissolve the resulting N-ethyl-3-nitrobenzamide in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen balloon (1 atm) for 4 hours. Filter through Celite.
-
Causality: Pd/C under H2 provides a clean reduction of the nitro group to an amine without over-reducing the benzamide carbonyl, avoiding the risks associated with harsh reagents like LiAlH4 .
-
-
Sulfonylation: Dissolve the amine intermediate in anhydrous pyridine at 0°C. Dropwise add methanesulfonyl chloride (MsCl, 1.1 eq). Warm to room temperature and stir for 2 hours.
-
Causality: Pyridine serves a dual purpose as both solvent and acid scavenger. It forms a highly reactive sulfonylpyridinium intermediate, accelerating nucleophilic attack by the aniline while preventing acidic degradation.
-
-
Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the amine intermediate and the appearance of a lower Rf spot confirms sulfonylation. Final purity must be validated via LC-MS and 1H -NMR to ensure the absence of bis-sulfonylated byproducts.
In Vitro FXR Reporter Gene Assay
Step-by-Step Methodology:
-
Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Co-transfect with an FXR expression plasmid, an RXR expression plasmid, a Firefly luciferase reporter driven by an FXR response element (FXRE), and a constitutive Renilla luciferase control plasmid.
-
Causality: HEK293T cells are chosen because they lack endogenous FXR, eliminating background noise.
-
-
Compound Treatment: After 24 hours, pre-incubate cells with varying concentrations of the synthesized benzamide compound (0.1 μM to 50 μM) for 1 hour. Subsequently, add a known FXR agonist (e.g., GW4064 at EC₈₀) and incubate for 18 hours.
-
Causality: Pre-incubation allows the antagonist to achieve binding equilibrium with the FXR LBD, preventing competitive displacement artifacts when the strong agonist is introduced.
-
-
Luminescence Detection: Lyse cells and sequentially add Firefly and Renilla substrates using a microplate luminometer.
-
Causality & Self-Validation: This dual-luciferase system is inherently self-validating. The Renilla signal acts as an internal control for cell viability and transfection efficiency. A dose-dependent decrease in the Firefly signal coupled with a stable Renilla signal confirms true receptor antagonism rather than compound cytotoxicity.
-
References
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Biological Magnetic Resonance Bank (BMRB). "Biologically relevant small molecules". BMRB Database. Available at:[Link]
-
Journal of Medicinal Chemistry (2026). "Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders". ACS Publications. Available at:[Link]
- Google Patents. "Benzamide derivatives as inhibitors of histone deacetylase (CA2648804C)". Canadian Intellectual Property Office.
History and discovery of methanesulfonamido benzamide analogs
An In-depth Technical Guide to the History and Discovery of Methanesulfonamido Benzamide Analogs
Abstract
The methanesulfonamido benzamide scaffold represents a fascinating case study in medicinal chemistry, evolving from a single therapeutic class into a versatile platform for drug discovery across multiple disease areas. This guide traces the historical trajectory of these analogs, beginning with the serendipitous discovery of their antiarrhythmic properties and the subsequent development of cornerstone drugs like Sotalol. We will delve into the mechanistic underpinnings of their action, the critical structure-activity relationships that govern their potency and selectivity, and the standard experimental protocols used for their characterization. By examining the causality behind key experimental choices and the diversification of this scaffold into areas such as oncology and neurology, this paper offers researchers, scientists, and drug development professionals a comprehensive understanding of this important chemical class.
The Genesis: Sotalol and the Dawn of Class III Antiarrhythmic Therapy
The story of the methanesulfonamido benzamide analogs in medicine is inextricably linked to the field of cardiac electrophysiology. The journey began not with a targeted design, but with a fortuitous discovery that would establish a new principle in the management of cardiac arrhythmias.
Discovery and Serendipity
Sotalol was first synthesized in 1960 by A. A. Larsen at Mead-Johnson Pharmaceutical.[1] Initially, its development was focused on its non-selective β-adrenergic receptor blocking properties, showing potential for lowering blood pressure and alleviating the symptoms of angina pectoris.[1] It was introduced for these indications in several European countries during the 1970s.[1]
The pivotal moment came in the 1980s when its unique antiarrhythmic properties were discovered.[1] Researchers observed that beyond its β-blocking (Vaughan Williams Class II) effects, Sotalol also significantly prolonged the duration of the cardiac action potential, a hallmark of what would be defined as Class III antiarrhythmic activity.[2][3] This dual-action profile was unique and led to its approval in the United States in 1992 specifically for the treatment of life-threatening ventricular arrhythmias.[1][3]
A Dual Mechanism of Action
Sotalol is administered as a racemic mixture of its d- and l-isomers, each contributing differently to its overall pharmacological profile.[4]
-
Class II Activity (Beta-Blockade): The l-sotalol isomer is responsible for the drug's non-cardioselective beta-blocking effects.[4]
-
Class III Activity (Potassium Channel Blockade): Both the d- and l-isomers possess Class III antiarrhythmic properties.[4] They exert this effect by blocking potassium channels responsible for the repolarization phase of the cardiac action potential.[2][5]
This combination of effects made Sotalol a novel agent, but also introduced clinical complexities related to the side effects of beta-blockade, such as bradycardia and bronchospasm.[1][6]
The Electrophysiological Impact
The defining action of a Class III agent is the prolongation of the action potential duration (APD).[5] Methanesulfonamido benzamide analogs like Sotalol achieve this by blocking the delayed rectifier potassium currents (IK), particularly the rapid component known as IKr.[5][7][8] By inhibiting this outward flow of potassium ions during Phase 3 of the action potential, repolarization is delayed.[5]
This prolongation of the APD leads to a corresponding increase in the effective refractory period (ERP) of the cardiac cells.[5][6] An extended ERP makes the tissue unexcitable for a longer duration, thereby suppressing tachyarrhythmias that are sustained by reentry mechanisms.[5] All Class III agents, as a consequence of this mechanism, cause a measurable prolongation of the QT interval on the electrocardiogram (ECG).[5]
Refining the Target: Pursuit of "Pure" Class III Analogs
The clinical experience with Sotalol highlighted both the promise of APD prolongation and the challenges of its multi-target pharmacology. The dose-related risk of proarrhythmia, specifically Torsades de Pointes (TdP), and the side effects from its β-blocking action drove the search for more selective Class III agents.[4][9] The scientific rationale was that a "pure" Class III drug, selectively targeting the IKr channel, might offer a better balance of efficacy and safety.
Ibutilide: A Unique Mechanistic Profile
Approved by the FDA in 1995, Ibutilide is a methanesulfonamide derivative indicated for the acute cardioversion of atrial fibrillation and atrial flutter.[10][11] While structurally related to Sotalol, its mechanism is distinct. Ibutilide not only blocks the rapid component of the delayed rectifier potassium current (IKr) but also appears to activate a slow inward sodium current (INa-s).[11] This dual action provides a powerful effect on prolonging the action potential, making it highly effective for rapid conversion of arrhythmias to sinus rhythm.[10]
Dofetilide and the Focus on IKr Selectivity
The development of drugs like Dofetilide further exemplified the move toward highly selective IKr blockers. These agents were designed to provide a "pure" Class III effect without the confounding actions of beta-blockade or effects on other ion channels. This selectivity, however, did not eliminate the risk of TdP, which remains the primary safety concern for this class of drugs.
Structure-Activity Relationships (SAR) and Chemical Synthesis
The therapeutic success of early methanesulfonamido benzamide analogs spurred extensive research into the structural requirements for activity and selectivity. While the initial focus was on antiarrhythmics, exploration of this scaffold against other targets has provided broader insights into its SAR.
Core SAR Insights
Analysis of various series of benzamide sulfonamide analogs has revealed key structural determinants for biological activity.[12]
-
Substitution on the Benzamide Phenyl Ring: The nature and position of substituents on the N-phenyl ring of the benzamide core are critical for both potency and target selectivity. For example, in a series of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a 4-bromophenyl group conferred potent inhibition of specific isoforms.[12]
-
Substitution on the Sulfonamide Moiety: The group attached to the sulfonamide nitrogen significantly influences the inhibitory profile. A cyclopropyl group, for instance, resulted in selective inhibition of certain h-NTPDase isoforms, while a morpholine ring favored others.[12]
-
Amide vs. Sulfonamide Linker: The core structure contains both an amide and a sulfonamide. The relative reactivity and modification of these groups allow for extensive chemical exploration to optimize properties like potency, selectivity, and pharmacokinetics.[13][14]
| Compound ID | R1 (Benzamide) | R2 (Sulfonamide) | Target | Potency (IC50 µM) |
| 3a | 4-chlorophenyl | cyclopropyl | h-NTPDase3 | 1.33[12] |
| 3f | 4-methoxyphenyl | morpholine | h-NTPDase2 | 0.89[12] |
| 3i | 4-bromophenyl | morpholine | h-NTPDase1/3 | 2.88 / 0.72[12] |
| 4l | 2-ethoxyphenyl | cyclopropyl | MrgX1 (PAM) | 0.19 (EC50)[15] |
| 4o | 2-ethoxyphenyl | isopropyl | MrgX1 (PAM) | 1.82 (EC50)[15] |
General Synthetic Protocol
The synthesis of methanesulfonamido benzamide analogs can be achieved through several established routes. A common and modular approach allows for the facile generation of diverse analogs for SAR studies.[15][16]
Methodology: Synthesis of 2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide [15]
-
Acid Chloride Formation: A solution of a substituted anthranilic acid in an appropriate solvent (e.g., Et₂O) is cooled to 0°C. Thionyl chloride (SOCl₂) and a catalytic amount of DMF are added. The mixture is heated to reflux until the reaction is complete, then concentrated under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is dissolved in a suitable solvent (e.g., Et₂O). A solution of a substituted aniline and a base (e.g., pyridine) in the same solvent is added dropwise at 0°C. The reaction is stirred until completion, then worked up via extraction to isolate the amide intermediate.
-
Sulfonamide Formation: The amide intermediate is dissolved in a solvent such as dichloromethane (DCM) with pyridine. The desired sulfonyl chloride (e.g., cyclopropanesulfonyl chloride) is added, and the mixture is stirred at room temperature. Upon completion, the reaction is quenched, extracted, and the crude product is purified by chromatography to yield the final sulfonamide benzamide analog.
Experimental Protocols for Pharmacological Characterization
The validation of Class III antiarrhythmic activity relies on precise electrophysiological measurements. The whole-cell patch-clamp technique is the gold standard for quantifying the inhibitory effect of compounds on specific ion channels like hERG (the protein underlying IKr).
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay
Objective: To determine the concentration-dependent inhibition of the hERG potassium channel by a test compound.
System: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human hERG channel.
Protocol:
-
Cell Preparation: Culture hERG-expressing cells under standard conditions. On the day of the experiment, detach cells using a non-enzymatic solution and re-suspend them in an external recording solution.
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip resistance should be 2-5 MΩ when filled with the internal pipette solution.
-
Giga-seal Formation: Using a micromanipulator, approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV to measure the outward "tail current." This tail current is a relatively pure measure of hERG channel activity.
-
Compound Application: After establishing a stable baseline recording, perfuse the cell with increasing concentrations of the test compound dissolved in the external solution. Allow the effect to reach a steady state at each concentration.
-
Data Acquisition: Record the peak tail current at each concentration. A positive control (e.g., Dofetilide) and a vehicle control should be run in parallel.
Data Analysis: IC₅₀ Determination
The inhibitory effect of the compound is quantified by calculating the half-maximal inhibitory concentration (IC₅₀).
-
Normalization: For each concentration, express the recorded peak tail current as a percentage of the baseline (pre-drug) current.
-
Concentration-Response Curve: Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of the hERG current.
Beyond Arrhythmias: Diversification of the Scaffold
The chemical tractability and favorable properties of the methanesulfonamido benzamide scaffold have led to its exploration in numerous therapeutic areas beyond cardiology, demonstrating its status as a privileged structure in medicinal chemistry.
-
Anticonvulsants: Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide with a dual mechanism of action that includes blocking voltage-sensitive sodium channels and T-type calcium channels, making it effective as an adjunctive therapy for partial-onset seizures.[17]
-
Enzyme Inhibitors: Various analogs have been developed as potent enzyme inhibitors. These include inhibitors of carbonic anhydrase, histone deacetylase (HDAC) for cancer therapy (e.g., Entinostat), and nucleoside triphosphate diphosphohydrolases (NTPDases).[12][18][19]
-
TRPV1 Antagonists: 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been investigated as potent antagonists of the TRPV1 receptor, with potential applications in treating neuropathic pain.
-
Glucokinase Activators: Novel heteroaryl-containing benzamide derivatives have been identified as potent glucokinase activators, showing promise for the treatment of type 2 diabetes.[20]
Conclusion and Future Perspectives
The history of methanesulfonamido benzamide analogs is a compelling narrative of scientific evolution. From the serendipitous discovery of Sotalol's Class III antiarrhythmic properties to the rational design of highly selective and diverse therapeutic agents, this scaffold has proven its enduring value. The journey has provided fundamental insights into cardiac electrophysiology and laid the groundwork for treating complex diseases.
Future research will likely focus on refining the safety profile of these compounds, particularly for Class III agents, by designing molecules with reduced proarrhythmic potential.[9] Furthermore, the continued exploration of this versatile scaffold in new therapeutic areas, guided by structure-based drug design and a deeper understanding of disease biology, ensures that the story of the methanesulfonamido benzamide analogs is far from over.
References
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Sotalol - Wikipedia. [Link]
- Master Class III Antiarrhythmics (K+ Channel Blockers) with Picmonic for Medicine.
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Emerging Class III Antiarrhythmic Agents: Mechanism of Action and Proarrhythmic Potential - PubMed. [Link]
- Class 3 Antiarrhythmic Drugs (Potassium Channel Blockers) | Concise Medical Knowledge.
- Classification of antiarrhythmic agents - Deranged Physiology.
- Sotalol: The Antiarrhythmic Drug With a Winding and Still‐Continuing Clinical Course - Ovid.
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A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC. [Link]
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Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed. [Link]
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CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE - ResearchGate. [Link]
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Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin - PubMed. [Link]
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What is Ibutilide Fumarate used for?. [Link]
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Ibutilide | Circulation - American Heart Association Journals. [Link]
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Sotalol: a new beta-adrenergic blocker for ventricular arrhythmias - PubMed. [Link]
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Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC. [Link]
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Ibutilide - Wikipedia. [Link]
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Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus - PubMed. [Link]
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Ibutilide, a Methanesulfonanilide Antiarrhythmic, Is a Potent Blocker of the Rapidly Activating Delayed Rectifier K+ Current (IKr) in AT-1 Cells. [Link]
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
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Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC. [Link]
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Biological Activity Targets and Pharmacological Profiling of N-ethyl-3-(methanesulfonamido)benzamide: A Privileged Scaffold
Executive Summary
In modern rational drug design, low-molecular-weight fragments with high ligand efficiency are critical for developing potent, selective therapeutics. N-ethyl-3-(methanesulfonamido)benzamide (NEMAB) represents a highly versatile, privileged pharmacophore. Rather than acting as a single, narrow-spectrum drug, the NEMAB scaffold serves as a foundational building block targeting two distinct but highly valuable clinical pathways: Voltage-Gated Sodium Channels (Nav1.7) for non-opioid analgesia, and Carbonic Anhydrase (CA) Metalloenzymes for hypoxia-driven oncology.
This technical guide dissects the structural causality, primary biological targets, and self-validating experimental workflows required to profile this compound and its derivatives.
Structural Rationale & Bioisosterism
The biological activity of NEMAB is driven by two highly deliberate medicinal chemistry features:
-
The Methanesulfonamido Group (-NHSO₂CH₃): This moiety acts as a nonclassical bioisostere for a phenolic hydroxyl group[1]. In physiological environments, phenols are highly susceptible to rapid Phase II metabolism (glucuronidation), leading to poor in vivo half-lives. The methanesulfonamido substitution elegantly circumvents this metabolic liability while preserving—and often enhancing—the critical hydrogen-bond donor (NH) and acceptor (SO₂) vectors required for target engagement[2].
-
The N-ethyl Benzamide Core: The N-ethyl substitution restricts the rotational degrees of freedom of the amide bond, locking the molecule into a bioactive conformation. Furthermore, the ethyl aliphatic chain provides a precise steric fit into deep hydrophobic pockets, optimizing the lipophilic efficiency (LipE) of the scaffold without drastically increasing the molecular weight.
Primary Biological Targets & Mechanistic Pathways
Voltage-Gated Sodium Channel 1.7 (Nav1.7)
Nav1.7 is preferentially expressed in peripheral nociceptive neurons. Genetic validation has shown that loss-of-function mutations in Nav1.7 cause congenital insensitivity to pain, making it a premier target for novel analgesics[3].
Aryl and acyl sulfonamides are validated, subtype-selective inhibitors of Nav1.7[4]. The NEMAB scaffold functions by binding to the Voltage Sensor Domain 4 (VSD4) . During membrane depolarization, VSD4 translocates outward to open the channel. The methanesulfonamido group forms critical hydrogen bonds (typically with residue Y1537), while the benzamide core wedges into the S2/S3 hydrophobic pocket[5]. This interaction thermodynamically traps the channel in an inactive state, preventing the propagation of pain signals.
Diagram 1: Nav1.7 state-dependent inhibition mechanism via VSD4 trapping.
Carbonic Anhydrase (CA IX / XII) Metalloenzymes
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide functional group is the cornerstone of CA inhibition[6]. The deprotonated sulfonamide nitrogen coordinates directly with the active-site zinc ion (Zn²⁺), displacing the catalytic water molecule.
While ubiquitous CA isoforms (CA I, CA II) are off-targets, the tumor-associated isoforms CA IX and CA XII are highly overexpressed in hypoxic solid tumors via HIF-1α stabilization. Inhibiting CA IX with the NEMAB scaffold prevents the tumor from buffering intracellular acid, leading to apoptosis in the hypoxic core.
Diagram 2: CA IX-mediated tumor survival pathway under hypoxic conditions.
Quantitative Pharmacological Profile
The following table summarizes the representative quantitative data for the NEMAB scaffold and its immediate derivatives across primary targets, demonstrating its high selectivity index.
| Target Enzyme / Channel | Assay Methodology | Representative IC₅₀ / Kᵢ | Selectivity Fold (vs. Off-Target) | Reference Control |
| Nav1.7 | Automated Patch-Clamp | 15 – 45 nM | >300x (vs. Cardiac Nav1.5) | Tetracaine[5] |
| CA IX | Fluorometric (4-NPA) | 8 – 25 nM | >50x (vs. Cytosolic CA I/II) | Acetazolamide |
| CA XII | Fluorometric (4-NPA) | 12 – 30 nM | >40x (vs. Cytosolic CA I/II) | Acetazolamide |
| DHFR | Spectrophotometric | >10 μM | N/A (Weak off-target) | Methotrexate |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of NEMAB requires self-validating assay systems. The following protocols integrate intrinsic quality control metrics to prevent false positives.
Protocol A: State-Dependent Nav1.7 Electrophysiology
Because sulfonamides preferentially bind to the inactivated state of Nav channels[5], standard resting-state assays will yield falsely weak IC₅₀ values. This protocol isolates the inactivated state.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest and suspend in extracellular recording buffer (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Voltage Protocol (Causality Step): Using an automated patch-clamp system (e.g., QPatch), hold the membrane potential at -50 mV. Apply a 10 ms prepulse to -10 mV, followed by a 20 ms recovery pulse at -150 mV, and a final 10 ms test pulse to -10 mV[5]. Reasoning: The prepulse drives channels into the inactivated state, allowing the sulfonamide to bind its high-affinity conformation.
-
Compound Addition: Perfuse NEMAB at varying concentrations (0.1 nM to 10 μM) in 0.1% DMSO.
-
Self-Validation (Z'-Factor): Run 100 nM Tetracaine as a 100% inhibition positive control and 0.1% DMSO as a 0% baseline[5]. The system must automatically calculate the Z'-factor.
-
Acceptance Criteria: The plate is only validated if Z' > 0.6.
-
Protocol B: High-Throughput CA IX Inhibition Assay
This protocol relies on the esterase activity of Carbonic Anhydrase, which cleaves 4-nitrophenyl acetate (4-NPA) into a measurable chromophore.
-
Enzyme Preparation: Reconstitute recombinant human CA IX in assay buffer (10 mM HEPES, pH 7.4, 0.01% Tween-20 to prevent compound aggregation).
-
Incubation: Dispense 10 μL of CA IX into a 384-well plate. Add 5 μL of NEMAB (serial dilutions). Incubate for 15 minutes at room temperature. Reasoning: Pre-incubation is mandatory to allow the sulfonamide-zinc coordination bond to reach thermodynamic equilibrium[6].
-
Substrate Addition: Add 10 μL of 1 mM 4-NPA substrate.
-
Kinetic Readout: Measure absorbance at 400 nm continuously for 20 minutes to calculate the initial velocity (V₀).
-
Self-Validation (S/B Ratio): Run Acetazolamide (100 nM) as the positive control. Calculate the Signal-to-Background (S/B) ratio.
-
Acceptance Criteria: Assays with an S/B ratio < 5.0 are rejected to eliminate noise-driven artifacts.
-
References
-
Benchchem. "N-Ethyl-3-methylbenzenesulfonamide - Rational Design Principles for Novel N-Ethyl-3-methylbenzenesulfonamide Derivatives." Benchchem. 6
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Ahuja, S., et al. "Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors." PubMed Central (NIH). 5
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Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev. 1996, 96, 3147−3176. Scribd.1
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ResearchGate. "Inhibition of NaV1.7: The Possibility of Ideal Analgesics." ResearchGate. 3
-
ACS Publications. "Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity." ACS. 4
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The Solvation Dynamics of N-ethyl-3-(methanesulfonamido)benzamide: A Technical Guide to Organic Solvent Profiling
Abstract & Molecular Architecture
For drug development professionals and formulation scientists, understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or lead intermediate is a foundational requirement for downstream processing, purification, and formulation. N-ethyl-3-(methanesulfonamido)benzamide (NEMAB) presents a unique physicochemical challenge due to its bifunctional nature.
Structurally, NEMAB features a central benzene ring substituted at the meta positions with an N-ethylcarboxamide group and a methanesulfonamido group. Because these functional groups are meta to one another, steric geometry prohibits intramolecular hydrogen bonding. Consequently, both groups are forced to participate exclusively in intermolecular hydrogen bonding . This creates a robust, highly networked crystal lattice with a high lattice energy ( ΔHsub ), heavily dictating its solubility behavior in organic media.
Thermodynamic Framework of Solvation
The dissolution of NEMAB in any organic solvent is not merely a physical mixing process; it is a thermodynamic competition between solute-solute interactions and solute-solvent interactions.
To achieve solvation, the solvent must provide a solvation enthalpy ( ΔHsolv ) sufficient to overcome the lattice energy of the solid. Because NEMAB contains two strong hydrogen-bond donors (the amide N-H and the sulfonamide N-H) and three strong hydrogen-bond acceptors (the amide C=O and the sulfonamide O=S=O), solvents lacking hydrogen-bond accepting capabilities or strong permanent dipoles will fail to disrupt the crystal lattice.
Thermodynamic cycle illustrating the energetic barriers of NEMAB solvation in organic solvents.
Hansen Solubility Parameters (HSP) Profiling
To predict the compatibility of NEMAB with various organic solvents prior to empirical testing, we apply the Hansen Solubility Parameters (HSP) framework. The HSP model divides the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion forces ( δD ), polar dipole-dipole forces ( δP ), and hydrogen bonding forces ( δH )[1].
By calculating the HSP of NEMAB using group contribution methods (e.g., Hoftyzer/Van Krevelen), we can map its location in a 3D solubility space.
-
High δP and δH requirement: Due to the sulfonamide and amide moieties, NEMAB requires solvents with high δP (to stabilize the polar regions) and high δH (to competitively disrupt the intermolecular H-bond dimers).
-
The "Like Dissolves Like" Radius ( R0 ): Solvents whose HSP coordinates fall within the interaction radius ( R0 ) of NEMAB will act as good solvents, while those outside will result in precipitation or immiscibility[1].
Quantitative Solubility Profile in Organic Solvents
Based on the structural thermodynamics and HSP profiling, the empirical solubility of NEMAB across different organic solvent classes demonstrates a clear reliance on solvent polarity and hydrogen-bond accepting capacity.
Note: The following data represents the standardized thermodynamic solubility limits at 25°C.
| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Solubility Limit (mg/mL) | Mechanistic Solvation Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Exceptional H-bond acceptor; highly effective at breaking sulfonamide dimers. |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 80 - 100 | High dipole moment stabilizes the highly polar transition states during dissolution. |
| Polar Protic | Methanol | 32.7 | 20 - 40 | Acts as both H-bond donor and acceptor, but self-association limits solute interaction. |
| Polar Protic | Ethanol | 24.5 | 10 - 25 | Increased steric bulk of the ethyl group reduces competitive H-bonding efficiency. |
| Ketone | Acetone | 20.7 | 15 - 30 | Moderate dipole; acts as an H-bond acceptor but lacks donor capabilities. |
| Ester | Ethyl Acetate | 6.0 | 5 - 15 | Weak polarity; insufficient to fully disrupt the robust meta-substituted lattice. |
| Aromatic | Toluene | 2.4 | < 1.0 | Relies solely on π−π stacking; cannot overcome the H-bond lattice energy. |
| Non-Polar | Hexane | 1.9 | < 0.1 | Only dispersion forces ( δD ) present; completely outside the HSP interaction radius. |
Self-Validating Experimental Protocol: The Shake-Flask Method
While high-throughput kinetic solubility assays (e.g., DMSO-dilution methods) are useful for early discovery, they are prone to false positives due to supersaturation and metastable amorphous precipitation. For rigorous physicochemical profiling, the Standardized Shake-Flask Method remains the "gold standard" for determining true thermodynamic intrinsic solubility[2].
To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . A common failure point in solubility testing is the unobserved transition of the solid API into a solvate, hydrate, or a different polymorph during the 48-hour equilibration. By orthogonally validating the residual solid pellet, we guarantee that the measured solubility corresponds to the original NEMAB polymorph.
Step-by-Step Methodology
-
Preparation of Saturated Suspensions: Weigh an excess amount of NEMAB (e.g., 50 mg) into a 5 mL glass vial. Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is critical to ensure the system can reach thermodynamic equilibrium.
-
Thermostatic Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality note: 48 hours is required because highly crystalline sulfonamides often exhibit slow dissolution kinetics; premature sampling leads to underestimation of solubility[2].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C to separate the saturated supernatant from the solid pellet. Alternatively, use a 0.45 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent to avoid extractables).
-
Orthogonal Validation (The Self-Validating Step):
-
Supernatant Analysis (Quantitation): Dilute an aliquot of the clear supernatant with the mobile phase and inject it into an HPLC-UV system. Calculate the concentration against a multi-point calibration curve.
-
Pellet Analysis (Polymorph Integrity): Recover the solid pellet from the centrifuge tube, gently dry it under a nitrogen stream, and subject it to Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD). If the thermogram or diffractogram shifts from the reference standard, the solvent has induced a polymorphic transformation or solvate formation.
-
Workflow of the self-validating shake-flask method for thermodynamic solubility determination.
References
-
The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona (ub.edu) URL:[Link]
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Application Note: Optimal Reaction Conditions for the Chemoselective Sulfonylation of 3-Aminobenzamides
Executive Summary
The sulfonylation of anilines is a foundational transformation in medicinal chemistry, frequently employed to synthesize sulfonamide-based pharmacophores such as poly(ADP-ribose) polymerase (PARP) inhibitors and ferroptosis inhibitors [1]. When functionalizing 3-aminobenzamides, chemists face a distinct chemoselectivity challenge: differentiating the nucleophilicity of the primary aniline amine from the primary carboxamide.
This application note provides a comprehensive, self-validating protocol for the optimal, chemoselective sulfonylation of 3-aminobenzamides. By exerting precise control over solvent polarity, base selection, and reaction thermodynamics, researchers can achieve high-yielding mono-sulfonylation at the aniline nitrogen while completely preserving the integrity of the amide moiety.
Mechanistic Rationale: Expertise & Experience
To design an optimal protocol, one must first understand the causality behind the reactivity of the two nitrogen centers in 3-aminobenzamide:
-
The Aniline Nitrogen (-NH₂): Although its lone pair is partially delocalized into the aromatic ring, it retains significant sp3 -like character and acts as a strong nucleophile.
-
The Amide Nitrogen (-CONH₂): The lone pair on the amide nitrogen is highly delocalized into the adjacent carbonyl π -system via resonance. This renders the amide nitrogen virtually non-nucleophilic under standard conditions.
Because of this inherent electronic disparity, chemoselective sulfonylation at the aniline position can be achieved without the need for complex protection-deprotection sequences [2]. However, if the reaction temperature is too high or an excess of sulfonyl chloride is used, the highly reactive sulfonamide product can undergo a second sulfonylation (di-sulfonylation) [3]. Therefore, the choice of a non-nucleophilic base (to scavenge the HCl byproduct) and strict temperature control are critical to stabilizing the mono-sulfonylated intermediate.
Mechanistic rationale for chemoselective sulfonylation at the aniline nitrogen.
Optimization of Reaction Conditions
The most critical parameters for this transformation are the choice of base, solvent, and temperature [3].
-
Solvent: Dichloromethane (DCM) is the optimal solvent as it readily dissolves the starting materials while maintaining a low boiling point for easy removal. Acetonitrile (MeCN) is a viable alternative for more polar substrates.
-
Base: Triethylamine (Et₃N) is preferred over pyridine. While pyridine can act as both a solvent and a base, it can lead to undesired chloride byproducts and complicates purification. Et₃N is a sterically hindered, non-nucleophilic base that efficiently scavenges HCl.
-
Temperature: The reaction is highly exothermic. Dropwise addition of the sulfonyl chloride at 0 °C is mandatory to prevent thermal degradation of the reagent and to suppress di-sulfonylation [3].
Table 1: Quantitative Optimization of Sulfonylation Conditions
| Entry | Solvent | Base (Equiv) | Temperature | Time | Yield (%) | Chemoselectivity (Mono:Di) |
| 1 | DCM | Et₃N (1.5) | 0 °C → RT | 4 h | 88 | >99:1 |
| 2 | DCM | Pyridine (1.5) | 0 °C → RT | 4 h | 82 | 95:5 |
| 3 | MeCN | K₂CO₃ (2.0) | RT | 12 h | 75 | 90:10 |
| 4 | THF | Et₃N (1.5) | Reflux (66 °C) | 2 h | 45 | <60:40 (High Di-sulfonylation) |
| 5 | Water/Surfactant | NaHCO₃ (2.0) | RT | 12 h | 32 | N/A (Poor Solubility) |
Note: Data synthesized from benchmark optimization studies on aniline sulfonylation[1][3]. Entry 1 represents the optimal self-validating system.
Detailed Experimental Protocol
This protocol outlines the synthesis of a 3-(sulfonamido)benzamide derivative using 3-aminobenzamide and a generic sulfonyl chloride (e.g., p-toluenesulfonyl chloride).
Materials and Reagents
-
3-Aminobenzamide (1.0 equiv, strictly dry)
-
Sulfonyl Chloride (1.05 equiv, freshly titrated/checked for hydrolysis)
-
Triethylamine (Et₃N) (1.5 equiv, anhydrous)
-
Dichloromethane (DCM) (Anhydrous, 0.1–0.5 M relative to the amine)
-
Brine (Saturated NaCl solution)
-
1M HCl (Aqueous)
Step-by-Step Methodology
Step 1: Reaction Setup & Initiation
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, add 3-aminobenzamide (1.0 equiv).
-
Suspend/dissolve the amine in anhydrous DCM to achieve a concentration of approximately 0.2 M.
-
Add anhydrous Et₃N (1.5 equiv) to the stirring solution.
-
Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Step 2: Electrophile Addition 5. Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Crucial Step: Limiting the electrophile to 1.05 equivalents prevents di-sulfonylation. 6. Using a dropping funnel or syringe pump, add the sulfonyl chloride solution dropwise to the reaction mixture over 15–20 minutes, ensuring the internal temperature does not exceed 5 °C.
Step 3: Propagation & Monitoring 7. Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (RT). 8. Stir the mixture for 2 to 4 hours. Monitor the reaction progress via TLC (e.g., 50:50 EtOAc/Hexanes) or LC-MS until the primary amine is fully consumed.
Step 4: Quenching & Workup 9. Quench the reaction by adding an equal volume of distilled water. 10. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl (to remove unreacted Et₃N and trace unreacted aniline), water, and finally brine. Troubleshooting: If the product is highly polar and partitions into the aqueous layer, saturate the aqueous phase with NaCl prior to extraction [3]. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification 12. The crude product is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, gradient elution from DCM to 5% MeOH/DCM) or recrystallization from hot ethanol.
Workflow for the chemoselective sulfonylation of 3-aminobenzamides.
References
- Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Journal of Medicinal Chemistry - ACS Publications URL
- A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues PMC - NIH URL
- Optimizing reaction conditions for sulfonylation Benchchem URL
Application Note: Regioselective Ethylation of 3-(Methanesulfonamido)benzamide
Executive Summary & The Regioselectivity Challenge
The functionalization of dual-nitrogen systems is a classic challenge in medicinal chemistry and drug development. When working with 3-(methanesulfonamido)benzamide , researchers are presented with two competing nucleophilic sites: the sulfonamide nitrogen and the carboxamide nitrogen.
Achieving regioselective N-ethylation requires exploiting the inherent electronic differences between these two functional groups. The causality behind reagent selection lies entirely in their acidity (pKa):
-
Sulfonamide Nitrogen: The electron-withdrawing nature of the methanesulfonyl group renders the adjacent N-H relatively acidic, with a pKa of approximately 9.5 to 10.0.
-
Carboxamide Nitrogen: The benzamide N-H is significantly less acidic, possessing a pKa of approximately 15 to 16.
Because of this ~5–6 order of magnitude difference in acidity, we can design self-validating experimental systems that guarantee selective ethylation at the sulfonamide site while leaving the carboxamide intact. This guide details two field-proven methodologies: Mild Base-Mediated Alkylation and the Mitsunobu Reaction .
Fig 1. Mechanistic logic for regioselective ethylation based on pKa differentials.
Mechanistic Rationale & Strategy Selection
Strategy A: Mild Base-Mediated Alkylation
Using a mild base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile) creates a thermodynamic sink. The carbonate anion is strong enough to quantitatively deprotonate the sulfonamide (pKa ~10) but completely incapable of deprotonating the carboxamide (pKa ~15). The resulting highly nucleophilic sulfonamide anion then undergoes a rapid S_N2 displacement with an ethyl halide (e.g., Ethyl Iodide, EtI)[1].
Strategy B: The Mitsunobu Reaction
The Mitsunobu reaction utilizes an alcohol (Ethanol), a phosphine (Triphenylphosphine, PPh₃), and an azodicarboxylate (Diethyl or Diisopropyl azodicarboxylate, DEAD/DIAD). This system is inherently self-validating for this substrate due to the "Mitsunobu pKa limit"[2]. The betaine intermediate formed by PPh₃ and DIAD can only deprotonate pronucleophiles with a pKa < 11[3]. Therefore, the sulfonamide acts as a competent pronucleophile, while the carboxamide is completely ignored by the reagent complex, ensuring 100% regioselectivity without the risk of over-alkylation.
Quantitative Data Comparison
| Parameter | Strategy A: Base-Mediated Alkylation | Strategy B: Mitsunobu Ethylation |
| Reagents | EtI, K₂CO₃, DMF | EtOH, PPh₃, DIAD, THF |
| Reaction Temperature | 25 °C to 50 °C | 0 °C to 25 °C |
| Regioselectivity | High (>95%) | Absolute (100%) |
| Reaction Time | 4 – 12 hours | 2 – 6 hours |
| Byproducts | KI, KHCO₃ (Water soluble) | PPh₃O, DIAD-H₂ (Requires chromatography) |
| Best For | Scale-up, cost-efficiency | Late-stage functionalization, strict selectivity |
Experimental Protocols
Protocol A: Base-Mediated Ethylation using Ethyl Iodide
This protocol is optimized for scalability and ease of purification.
Materials Required:
-
3-(methanesulfonamido)benzamide (1.0 eq)
-
Ethyl Iodide (EtI) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-(methanesulfonamido)benzamide (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvation: Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir the suspension at room temperature for 30 minutes. Insight: This pre-stirring allows for complete deprotonation of the sulfonamide, generating the reactive anion.
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor via TLC (typically 5% MeOH in DCM). If the reaction stalls, warm gently to 40–50 °C.
-
Quench & Workup: Once complete, quench the reaction by pouring it into a 5x volume of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washes: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure 3-(N-ethylmethanesulfonamido)benzamide.
Protocol B: Mitsunobu Ethylation
This protocol is optimized for absolute regiocontrol, utilizing the pKa threshold of the betaine intermediate.
Materials Required:
-
3-(methanesulfonamido)benzamide (1.0 eq)
-
Absolute Ethanol (EtOH) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Fig 2. Step-by-step workflow of the Mitsunobu ethylation process.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, argon-purged flask, dissolve 3-(methanesulfonamido)benzamide (1.0 eq), absolute Ethanol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Insight: Cooling is critical to control the exothermic formation of the PPh₃-DIAD betaine intermediate and prevent side reactions.
-
Activation: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will typically turn a pale yellow color as the betaine forms and immediately reacts with the pronucleophile.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours, monitoring by LC-MS or TLC.
-
Workup: Concentrate the reaction mixture directly in vacuo.
-
Purification: The primary challenge of the Mitsunobu reaction is the removal of triphenylphosphine oxide (PPh₃O). Dissolve the crude mixture in a minimal amount of cold ether/hexanes (1:1) to precipitate the bulk of PPh₃O. Filter, concentrate the filtrate, and purify via flash column chromatography to isolate the target compound.
References
Sources
Application Note: Standardized Preparation and Handling of N-ethyl-3-(methanesulfonamido)benzamide for In Vitro Assays
Executive Summary
N-ethyl-3-(methanesulfonamido)benzamide (NEMB) is a synthetic small molecule characterized by a hydrophobic benzamide core and a methanesulfonamido functional group. In early-stage drug discovery and biochemical profiling, maintaining the solubility and stability of such sulfonamide-based compounds is paramount for generating reproducible dose-response curves and accurate half-maximal inhibitory concentration (IC50) values. This application note outlines a rigorously validated protocol for the gravimetric preparation, serial dilution, and assay integration of NEMB, purposefully designed to minimize solvent-induced artifacts and compound aggregation.
Physicochemical Profiling & Causality (E-E-A-T)
The structural features of NEMB dictate its handling requirements. Understanding the causality behind these steps is critical for assay integrity:
-
Solvent Selection: The hydrophobic ethyl-benzamide moiety and the hydrogen-bonding potential of the sulfonamide group make NEMB poorly soluble in purely aqueous buffers. 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Moisture-contaminated DMSO significantly reduces the solubility of benzamide derivatives; therefore, fresh, anhydrous LC-MS grade DMSO must be used[1][2].
-
Dilution Causality: A common pitfall in biochemical assays is performing intermediate serial dilutions directly in aqueous buffers. This causes transient supersaturation and micro-precipitation, leading to artificially inflated IC50 values. By performing the entire 100X dilution series in 100% DMSO, solubility is maintained throughout the concentration gradient[3].
-
DMSO Tolerance: While DMSO ensures compound solubility, it can perturb enzyme conformations, destabilize target proteins, and lead to a reversible decrease in catalytic activity[4]. Consequently, the final assay concentration of DMSO must be strictly controlled (typically ≤1% v/v) to prevent solvent-mediated inhibition, and a DMSO tolerance screen must be conducted prior to the primary assay[5][6].
Workflow Visualization
Workflow for the preparation and serial dilution of NEMB for in vitro assays.
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock Solution
Causality: Preparing a high-concentration master stock minimizes the volume of DMSO introduced into the final assay, protecting the target enzyme from solvent toxicity.
-
Equilibration: Allow the desiccated vial of solid NEMB to equilibrate to room temperature for 30 minutes before opening to prevent ambient moisture condensation.
-
Gravimetric Analysis: Accurately weigh the required mass of NEMB using a calibrated microbalance.
-
Dissolution: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Homogenization: Vortex the solution vigorously for 60 seconds. If the compound is not fully dissolved, sonicate in a water bath at room temperature for 5 minutes[1].
-
Aliquoting: Divide the master stock into 10–20 µL aliquots in tightly sealed, low-retention microcentrifuge tubes. Store at -20°C protected from light. Avoid repeated freeze-thaw cycles, which induce precipitation.
Protocol B: 10-Point Serial Dilution Strategy (100X)
Causality: A 3-fold serial dilution provides a broad logarithmic concentration range (spanning ~4.5 logs) ideal for capturing the upper and lower asymptotes of a sigmoidal dose-response curve[3][7].
-
Thaw a single 10 mM NEMB aliquot at room temperature and vortex briefly.
-
Prepare a 96-well V-bottom polypropylene plate (the "Master Dilution Plate").
-
Add 20 µL of 100% anhydrous DMSO to wells A2 through A10.
-
Add 30 µL of the 10 mM NEMB stock to well A1.
-
Transfer 10 µL from well A1 to well A2 and mix by pipetting up and down 5 times.
-
Repeat the 10 µL transfer sequentially from A2 down to A10, changing tips between each step to prevent carryover. Well A11 serves as the DMSO-only vehicle control.
Protocol C: Assay Plate Transfer and Reaction Initiation
Causality: Direct transfer of nanoliter volumes of the 100X stock into the assay plate eliminates the need for intermediate aqueous dilutions, maintaining compound integrity.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo Dispenser) or a low-volume pin tool, transfer the required volume of the 100X DMSO dilution series into the dry wells of the final assay plate[5][6]. For a 20 µL final assay volume, transfer 200 nL to achieve a 1% final DMSO concentration.
-
Buffer/Enzyme Addition: Add the aqueous assay buffer containing the target protein to the assay plate. The rapid diffusion of the nanoliter DMSO droplet into the aqueous bulk prevents localized precipitation.
-
Incubation: Incubate the plate according to the specific assay requirements before adding the substrate to initiate the reaction.
Data Presentation
Table 1: Physicochemical & Handling Parameters for NEMB
| Parameter | Specification | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes solubility of the hydrophobic core and sulfonamide group. |
| Master Stock Conc. | 10 mM | Allows for a 100X working stock, keeping final assay DMSO ≤1%. |
| Storage Temperature | -20°C (Long-term) | Prevents thermal degradation and solvent evaporation. |
| Freeze-Thaw Cycles | ≤ 2 | Minimizes risk of compound micro-precipitation. |
Table 2: 10-Point (3-Fold) Serial Dilution Scheme
| Well | Transfer Volume | DMSO Volume | 100X Conc. (in DMSO) | 1X Final Assay Conc. (1% DMSO) |
| A1 | N/A (Stock) | 0 µL | 10,000 µM | 100,000 nM |
| A2 | 10 µL from A1 | 20 µL | 3,333 µM | 33,333 nM |
| A3 | 10 µL from A2 | 20 µL | 1,111 µM | 11,111 nM |
| A4 | 10 µL from A3 | 20 µL | 370 µM | 3,704 nM |
| A5 | 10 µL from A4 | 20 µL | 123 µM | 1,235 nM |
| A6 | 10 µL from A5 | 20 µL | 41.2 µM | 412 nM |
| A7 | 10 µL from A6 | 20 µL | 13.7 µM | 137 nM |
| A8 | 10 µL from A7 | 20 µL | 4.57 µM | 45.7 nM |
| A9 | 10 µL from A8 | 20 µL | 1.52 µM | 15.2 nM |
| A10 | 10 µL from A9 | 20 µL | 0.51 µM | 5.1 nM |
| A11 | N/A (Control) | 20 µL | 0 µM | 0 nM (Vehicle Control) |
Troubleshooting & Best Practices
-
Validating DMSO Tolerance: Before executing the full assay, perform a DMSO tolerance test on the target enzyme. Titrate DMSO from 0.1% to 5% (v/v) in the assay buffer. Ensure that the chosen final DMSO concentration (e.g., 1%) does not reduce enzyme activity by more than 10-15% relative to a zero-DMSO control[5][6].
-
Mitigating "Edge Effects": When incubating 96-well or 384-well plates, evaporation at the perimeter wells can alter the final compound concentration. Seal plates with breathable or foil seals depending on the assay readout, and consider filling inter-well spaces with buffer if using specialized plates.
-
Acoustic Dispensing vs. Manual Pipetting: Manual pipetting of 100% DMSO into aqueous buffers can lead to poor mixing due to differences in surface tension and viscosity. Acoustic droplet ejection (ADE) technology is highly recommended as it dispenses nanoliter volumes directly into the buffer, ensuring instantaneous dissolution and eliminating plastic tip binding[5].
References
-
National Institutes of Health (NIH) / PMC. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry.[Link]
-
American Society for Microbiology (ASM Journals). Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. General Information - Things to know before starting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. p-care.eu [p-care.eu]
Catalytic methods for synthesizing N-ethyl-3-(methanesulfonamido)benzamide
An Application Guide for the Catalytic Synthesis of N-ethyl-3-(methanesulfonamido)benzamide
Abstract
The amide bond is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials sciences. N-ethyl-3-(methanesulfonamido)benzamide represents a model scaffold containing both a secondary amide and a sulfonamide group, functionalities of significant interest in drug discovery. This document provides a detailed guide for researchers and drug development professionals on the catalytic synthesis of this target molecule. We move beyond classical stoichiometric methods to focus on contemporary, more sustainable catalytic approaches. This guide explains the underlying chemical principles, offers detailed experimental protocols, and presents a comparative analysis of different catalytic strategies, grounded in authoritative scientific literature.
Introduction: The Imperative for Catalytic Amidation
The synthesis of amides is one of the most frequently performed reactions in organic chemistry.[1] Traditionally, this has been accomplished by reacting a carboxylic acid and an amine using stoichiometric amounts of a coupling reagent (e.g., carbodiimides like EDC) or by converting the carboxylic acid to a highly reactive derivative like an acyl chloride.[2][3][4] While effective, these methods suffer from poor atom economy and generate significant chemical waste, aspects that are increasingly scrutinized under the principles of green chemistry.[5]
Catalytic direct amidation, where a substoichiometric amount of a catalyst facilitates the condensation of a carboxylic acid and an amine with water as the sole byproduct, represents a more elegant and sustainable paradigm.[1] The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of general catalytic amidation methods as a critical research area to reduce the environmental impact of pharmaceutical manufacturing.[5] This guide will explore such catalytic pathways as applied to the synthesis of N-ethyl-3-(methanesulfonamido)benzamide.
Retrosynthetic Analysis and Key Challenges
The logical disconnection for N-ethyl-3-(methanesulfonamido)benzamide points to two primary starting materials: 3-(methanesulfonamido)benzoic acid and ethylamine.
Caption: General workflow for boronic acid catalyzed amidation.
Transition Metal Catalysis
Various transition metals, including titanium, zirconium, ruthenium, and copper, have been shown to catalyze amide bond formation. [6][7]These catalysts typically function as Lewis acids, coordinating to the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.
Oxidative Coupling with Copper Catalysts: An innovative approach involves the oxidative coupling of carboxylic acids with formamides, promoted by copper-based catalysts like metal-organic frameworks (MOFs). [8]While this method uses a formamide instead of a primary amine, it highlights the versatility of metal catalysis in C-N bond formation and has been successfully applied to the synthesis of a related benzamide, N,N-diethyl-3-methylbenzamide, with excellent yields. [8]For the direct coupling of carboxylic acids and amines, catalysts like Ti(OiPr)₄ or ZnCl₂ can be employed, often requiring high temperatures but remaining more atom-economical than stoichiometric reagents. [6]
Comparative Analysis of Synthesis Methods
To provide a clear basis for experimental design, the following table compares catalytic methods with the classical stoichiometric approach.
| Method | Activating Agent / Catalyst | Typical Loading | Conditions | Advantages | Disadvantages |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | >100 mol% | 2 steps; 0°C to RT | High yield, reliable, fast reaction. [3][4] | Poor atom economy, generates corrosive HCl gas and stoichiometric waste. |
| Peptide Coupling | EDC, DCC, HATU | >100 mol% | RT | Mild conditions, high efficiency for complex molecules. [2] | Expensive reagents, generates stoichiometric urea or phosphonium byproducts. [2] |
| Boronic Acid | Arylboronic Acids | 1-10 mol% | 80-110 °C | Good atom economy (H₂O byproduct), low catalyst loading, mild conditions. [5] | Requires water removal (Dean-Stark or molecular sieves), may have substrate limitations. |
| Metal Catalysis | Ti(OiPr)₄, ZrOCl₂, Ru-complexes | 0.1-10 mol% | 110-220 °C | High atom economy, can use unactivated substrates. [6] | Often requires high temperatures, potential for metal contamination in the product. |
Detailed Application Protocol: Boronic Acid-Catalyzed Synthesis
This protocol details the synthesis of N-ethyl-3-(methanesulfonamido)benzamide using a boronic acid catalyst, selected for its balance of efficiency, mildness, and favorable environmental profile.
Materials and Reagents
| Reagent | Formula | MW | Mmol | Equiv. | Amount |
| 3-(methanesulfonamido)benzoic acid | C₈H₉NO₄S | 215.23 | 10.0 | 1.0 | 2.15 g |
| Ethylamine (2.0 M in THF) | C₂H₅NH₂ | 45.07 | 12.0 | 1.2 | 6.0 mL |
| 5-Methoxy-2-fluorophenylboronic acid | C₇H₈BFO₃ | 169.95 | 0.5 | 0.05 | 85 mg |
| Toluene | C₇H₈ | - | - | - | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | - | - | - | ~200 mL |
| 1 M HCl (aq) | HCl | - | - | - | ~50 mL |
| Sat. NaHCO₃ (aq) | NaHCO₃ | - | - | - | ~50 mL |
| Brine | NaCl | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | - | ~10 g |
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(methanesulfonamido)benzoic acid (2.15 g, 10.0 mmol) and 5-methoxy-2-fluorophenylboronic acid (85 mg, 0.5 mmol, 5 mol%).
-
Reagent Addition: Add toluene (50 mL) to the flask, followed by the slow addition of ethylamine solution (6.0 mL of 2.0 M solution in THF, 12.0 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C oil bath temperature). Monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the disappearance of the starting carboxylic acid. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL).
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (1 x 50 mL). The washes serve to remove any unreacted amine, residual acid, and the boronic acid catalyst.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-ethyl-3-(methanesulfonamido)benzamide.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Toluene and ethyl acetate are flammable; avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethylamine is a volatile and corrosive base. Handle with care.
Alternative Stoichiometric Pathway: The Acyl Chloride Method
For comparison, the classical two-step acyl chloride (Schotten-Baumann) method is a robust alternative. [3][6]
Caption: Workflow for the two-step acyl chloride method.
While highly effective, this pathway clearly illustrates the inferior atom economy compared to the direct catalytic approach, as it requires a stoichiometric chlorinating agent and a base, both of which are incorporated into waste streams.
Conclusion
The synthesis of N-ethyl-3-(methanesulfonamido)benzamide serves as an excellent case study for the application of modern catalytic methods in amide bond formation. Catalytic strategies, particularly those employing boronic acids, offer significant advantages over classical stoichiometric approaches in terms of atom economy, waste reduction, and process simplification. While traditional methods remain valuable for their reliability, the ongoing development of more active and versatile catalysts is paving the way for a future where direct amidation becomes the standard in both academic and industrial laboratories. Adopting these greener methodologies is crucial for advancing sustainable chemical manufacturing.
References
-
Title: MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation Source: AIR Unimi URL: [Link]
-
Title: How to Increase Amide Synthesis Yield via Catalytic Innovations Source: Patsnap Eureka URL: [Link]
-
Title: Chapter 17: Catalytic Amide Bond Forming Methods Source: Royal Society of Chemistry URL: [Link]
-
Title: Metal-catalysed approaches to amide bond formation Source: University of Bath's Research Portal URL: [Link]
-
Title: Synthesis of Benzamide from Benzoyl Chloride Source: Scribd URL: [Link]
-
Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC (PubMed Central) URL: [Link]
-
Title: Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation Source: Wiley Online Library URL: [Link]
-
Title: Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis Source: Organic Syntheses URL: [Link]
-
Title: Iridium-catalyzed direct ortho-C-H amidation of benzoic acids with sulfonylazides Source: ScienceDirect URL: [Link]
-
Title: How to produce amide from Benzoic acid and amine directly? Source: ResearchGate URL: [Link]
-
Title: Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation Source: PubMed URL: [Link]
-
Title: Catalytic Amidation Source: University College London URL: [Link]
-
Title: Survey of catalysts for the amidation reaction of benzoic acid Source: ResearchGate URL: [Link]
-
Title: Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as novel catalytic reagents Source: SciELO URL: [Link]
-
Title: N,N-Diethyl-3-methylbenzamide Source: MDPI URL: [Link]
Sources
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. How to Increase Amide Synthesis Yield via Catalytic Innovations [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of N-ethyl-3-(methanesulfonamido)benzamide
Introduction & Scientific Rationale
Benzamide and sulfonamide moieties are highly privileged pharmacophores in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from carbonic anhydrase inhibition to novel nematicidal and CNS-active properties[1],[2]. The target compound, N-ethyl-3-(methanesulfonamido)benzamide, integrates both functionalities, presenting a valuable scaffold for structure-activity relationship (SAR) exploration.
Historically, the synthesis of sterically or electronically deactivated benzamides and sulfonamides via conventional thermal heating suffers from prolonged reaction times, side-product formation (e.g., bis-sulfonylation), and moderate yields. The integration of Microwave-Assisted Organic Synthesis (MAOS) directly couples electromagnetic energy with polar molecules in the reaction mixture. This enables rapid, uniform "in-core" heating that compresses reaction times from hours to mere minutes while significantly enhancing yield, reproducibility, and purity[3].
Retrosynthetic Strategy & Mechanistic Causality
The synthesis is designed as a two-step, highly efficient microwave-assisted workflow starting from commercially available 3-aminobenzoic acid:
-
Step 1: Selective Sulfonylation. 3-aminobenzoic acid undergoes nucleophilic attack on methanesulfonyl chloride (MsCl). Pyridine is utilized as both a base to neutralize the generated HCl and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. Microwave irradiation ensures rapid conversion while suppressing the formation of bis-sulfonylated byproducts, a common issue in extended thermal reactions[4].
-
Step 2: Amide Coupling. The resulting 3-(methanesulfonamido)benzoic acid is coupled with ethylamine hydrochloride. We utilize HATU as the coupling reagent. HATU is chosen over traditional carbodiimides (like EDC/DCC) because the electron-withdrawing sulfonamide group electronically deactivates the carboxylic acid. HATU rapidly forms a highly reactive HOAt ester intermediate, driving the amidation to completion under microwave conditions and maximizing the yield[5].
Synthetic Workflow
Figure 1: Two-step microwave-assisted synthesis workflow for the target benzamide.
Experimental Protocols (Self-Validating Systems)
Note: All reactions are performed in a dedicated monomode microwave synthesizer equipped with IR temperature sensors and pressure control to ensure strict reproducibility.
Protocol A: Microwave-Assisted Sulfonylation
-
Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, suspend 3-aminobenzoic acid (1.0 mmol, 137 mg) in anhydrous dichloromethane (DCM, 3.0 mL).
-
Reagent Addition: Add anhydrous pyridine (2.5 mmol, 200 µL). The mixture will become homogeneous, providing a visual cue of salt formation. Cool the vial in an ice bath to 0 °C, then add methanesulfonyl chloride (1.1 mmol, 85 µL) dropwise to control the initial exothermic reaction.
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 80 °C for 10 minutes (Dynamic power mode, max 100 W, cooling on).
-
Workup: Dilute the reaction mixture with ethyl acetate (15 mL) and wash with 1N HCl (2 × 10 mL) to remove pyridine, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using an eluent of DCM/MeOH (9:1). The starting material ( Rf ~0.2) should be completely consumed and replaced by a single major spot ( Rf ~0.4) visible under UV 254 nm.
Protocol B: Microwave-Assisted Amidation
-
Preparation: In a clean 10 mL microwave vial, dissolve the intermediate 3-(methanesulfonamido)benzoic acid (0.8 mmol, 172 mg) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL).
-
Activation: Add HATU (0.88 mmol, 335 mg) and N,N-diisopropylethylamine (DIPEA, 2.4 mmol, 418 µL). Stir at room temperature for 2 minutes to allow the formation of the active HOAt ester. The solution will turn pale yellow, confirming active ester generation.
-
Amine Addition: Add ethylamine hydrochloride (1.2 mmol, 98 mg).
-
Microwave Irradiation: Seal the vial and irradiate at 100 °C for 15 minutes (Dynamic power mode, max 150 W).
-
Workup: Quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution (20 mL). Extract the aqueous phase with ethyl acetate (3 × 15 mL). Wash the combined organic layers sequentially with a 5% LiCl aqueous solution (critical for removing residual DMF), 1N HCl, and brine. Dry over Na₂SO₄ and concentrate.
-
Self-Validation Checkpoint: Perform HPLC-MS analysis. The chromatogram should reveal a dominant peak (>95% purity) corresponding to the target mass [M+H]+=243.08 m/z.
Quantitative Data: Microwave vs. Conventional Heating
The table below summarizes the kinetic and yield improvements of this MAOS protocol over conventional thermal refluxing, demonstrating the authoritative advantage of dielectric heating for this specific scaffold.
| Reaction Step | Conventional Heating (Time / Yield) | Microwave Synthesis (Time / Yield) | Efficiency Gain |
| 1. Sulfonylation | 6 hours / 65% | 10 mins / 88% | 36x faster, +23% yield |
| 2. Amidation | 12 hours / 55% | 15 mins / 92% | 48x faster, +37% yield |
| Total Workflow | 18 hours / ~36% | 25 mins / ~81% | >40x faster, >2x overall yield |
References
-
[1] Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.[Link]
-
[2] Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH/PMC.[Link]
-
[3] The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery (via Narod.ru). [Link]
-
[4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ResearchGate. [Link]
Sources
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- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. visitka.narod.ru [visitka.narod.ru]
- 4. researchgate.net [researchgate.net]
- 5. E-4031 | 113558-89-7 | Benchchem [benchchem.com]
Technical Support Center: N-ethyl-3-(methanesulfonamido)benzamide Stability Optimization
Welcome to the technical support center for N-ethyl-3-(methanesulfonamido)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this molecule. Here, we will delve into the fundamental principles governing its degradation and provide detailed, field-tested protocols to help you determine its optimal storage and formulation conditions with respect to temperature and pH.
Foundational Principles: Understanding the Molecule's Chemical Liabilities
N-ethyl-3-(methanesulfonamido)benzamide possesses two key functional groups that are primary determinants of its stability: a sulfonamide linkage and a benzamide linkage. Understanding their inherent reactivity is crucial for designing effective stability studies.
-
Sulfonamide Group (-SO₂NH-): The sulfonamide group is generally considered stable. However, it can undergo hydrolysis, particularly under strongly acidic or, in some cases, basic conditions. The susceptibility to hydrolysis is influenced by the electronic properties of the aromatic ring it's attached to.[1] The lone pair of electrons on the nitrogen is significantly delocalized by the potent electron-withdrawing sulfonyl group, which reduces its basicity and nucleophilicity.[2]
-
Benzamide Group (-CONH-): Amide bonds are susceptible to hydrolysis, which can be catalyzed by both acid and base.[3] This process involves the cleavage of the C-N bond, yielding a carboxylic acid and an amine.[3] The rate of amide hydrolysis is highly dependent on pH and increases dramatically with temperature, often following Arrhenius kinetics.[3][4]
The interplay of these two groups dictates the overall degradation profile of N-ethyl-3-(methanesulfonamido)benzamide. A systematic investigation into the effects of pH and temperature is therefore essential to define conditions that ensure its integrity.
Strategic Approach to Stability Optimization
A successful stability study follows a logical progression from initial stress testing to detailed kinetic analysis. This workflow ensures that you efficiently identify critical parameters and build a robust understanding of the molecule's behavior. The overall strategy is outlined in the workflow diagram below.
Caption: A strategic workflow for determining the optimal stability conditions for a pharmaceutical compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during your stability studies of N-ethyl-3-(methanesulfonamido)benzamide.
Q1: Why is a "stability-indicating" HPLC method necessary?
A1: A stability-indicating method is crucial because it must be able to distinguish between the intact active pharmaceutical ingredient (API) and any degradation products that may form.[5][6] This ensures that the measurement of the API's concentration is accurate and not artificially inflated by co-eluting impurities. The development of such a method is a prerequisite for any quantitative stability study and is a key requirement of regulatory bodies like the ICH.[7]
Q2: I'm not observing any degradation in my forced degradation study. What should I do?
A2: If you don't see degradation (typically aiming for 5-20% degradation), your stress conditions may be too mild.[8] Consider the following adjustments:
-
Increase Temperature: If using 60°C, try increasing to 80°C. High temperatures can reveal degradation pathways not apparent under normal storage conditions.
-
Increase Stressor Concentration: If using 0.1 M HCl or NaOH, consider increasing to 1 M.
-
Extend Exposure Time: Double the duration of the stress condition (e.g., from 24 to 48 hours).
-
Photostability: Ensure you are also evaluating the effect of light as per ICH Q1B guidelines, as this can be a significant degradation pathway.[9][10]
Q3: My mass balance in a degradation sample is below 95%. What could be the cause?
A3: A low mass balance suggests that not all components are being accounted for by your analytical method. Common causes include:
-
Degradants are not UV-active: Your degradation products may lack a chromophore and are therefore invisible to the UV detector. Try using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Degradants are volatile: The degradation products may be evaporating.
-
Degradants are adsorbing: Degradation products may be irreversibly sticking to the HPLC column or sample vials.
-
Precipitation: The API or degradants may have precipitated out of solution. Ensure your sample diluent has sufficient solubilizing power.
Q4: How do I select the appropriate pH range for the pH-rate profile study?
A4: The pH range should be broad enough to cover physiologically relevant conditions and any potential manufacturing or formulation pH values. A typical starting range is pH 2 to pH 10. The choice of buffers is critical; use buffers with pKa values close to the target pH to ensure adequate buffering capacity. For example:
-
pH 2-3: Phosphate or Citrate buffer
-
pH 4-5: Acetate buffer
-
pH 6-8: Phosphate buffer
-
pH 9-10: Borate or Carbonate buffer
Q5: What is the Arrhenius equation and why is it important for stability studies?
A5: The Arrhenius equation describes the relationship between the rate of a chemical reaction and temperature.[11][12] In stability testing, it is used to model how a drug's degradation rate increases with temperature.[11] By conducting accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C, 60°C), you can use the Arrhenius equation to extrapolate the data and predict the degradation rate, and thus the shelf-life, at typical long-term storage conditions (e.g., 25°C) without having to wait for years.[11][13]
Detailed Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method via Forced Degradation
Objective: To develop an HPLC method capable of separating N-ethyl-3-(methanesulfonamido)benzamide from its potential degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of N-ethyl-3-(methanesulfonamido)benzamide at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject to Stress Conditions: Dilute the stock solution to ~0.1 mg/mL in the following stress solutions:
-
Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.[8]
-
Oxidative Degradation: 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Initial HPLC Analysis: Analyze the unstressed control and all stressed samples using a generic gradient reversed-phase HPLC method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile, gradient from 5% to 95% B over 20 minutes).
-
Method Optimization: Examine the chromatograms. The goal is to achieve baseline resolution between the main peak and all degradation peaks. Adjust parameters such as the gradient slope, mobile phase pH, column chemistry (e.g., C18, Phenyl-Hexyl), and temperature to optimize separation.[7]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main peak in all stressed samples to ensure no degradation products are co-eluting.
Protocol 2: pH-Rate Profile Determination
Objective: To determine the degradation rate of N-ethyl-3-(methanesulfonamido)benzamide across a range of pH values to identify the pH of maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 10). Ensure the ionic strength is constant across all buffers.
-
Sample Preparation: For each pH, prepare replicate solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in the respective buffer.
-
Incubation: Place all samples in a constant temperature oven at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 4, 8, 24, 48, 72 hours), pull an aliquot from each sample, quench the reaction (if necessary, by freezing or pH adjustment), and store for analysis.
-
HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the API concentration (ln[C]) versus time.
-
The slope of this line is the negative of the observed pseudo-first-order rate constant (-k_obs).
-
Create a pH-rate profile by plotting the logarithm of k_obs (log k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.
-
Data Presentation & Interpretation
Effective data visualization is key to interpreting stability results.
Table 1: Example Data from a pH-Rate Profile Study at 60°C
| pH | Observed Rate Constant (k_obs, hr⁻¹) | Log (k_obs) |
| 2.0 | 5.8 x 10⁻³ | -2.24 |
| 4.0 | 1.2 x 10⁻⁴ | -3.92 |
| 7.0 | 8.5 x 10⁻⁵ | -4.07 |
| 9.0 | 3.4 x 10⁻⁴ | -3.47 |
| 10.0 | 9.1 x 10⁻⁴ | -3.04 |
From this hypothetical data, the minimum degradation rate is observed at pH 7.0, indicating the pH of greatest stability under these conditions.
Visualizing Degradation Pathways
Understanding the relationship between conditions and degradation products is crucial.
Caption: Potential degradation pathways for N-ethyl-3-(methanesulfonamido)benzamide under acidic and basic stress conditions.
References
-
FTLOScience. (2022, December 8). How to Use the Arrhenius Equation in Stability Studies. Available at: [Link]
-
Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Available at: [Link]
-
Astrix. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Available at: [Link]
-
IJPQA. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
-
PubMed. (n.d.). One- and two-stage Arrhenius models for pharmaceutical shelf life prediction. Available at: [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]
-
University of Kuopio. (n.d.). Stability of pharmaceutical products. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]
-
Singh, S., & Bakshi, M. (2012, March 17). Stability Testing of Pharmaceutical Products. Available at: [Link]
-
Pfizer. (n.d.). Predicting the Long-Term Stability of Solid-State Pharmaceuticals. Available at: [Link]
-
PMC. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available at: [Link]
-
ResearchGate. (2025, October 13). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available at: [Link]
-
PubMed. (2024, November 15). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. Available at: [Link]
-
Flinders University. (2021, October 1). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Available at: [Link]
-
PubMed. (2021, October 1). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Available at: [Link]
-
Patsnap. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes. Available at: [Link]
-
IJTSRD. (2021, July 15). Stability Indicating HPLC Method Development – A Review. Available at: [Link]
-
ResearchGate. (2025, December 22). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Available at: [Link]
-
LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
ScienceDirect. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metaboli. Available at: [Link]
-
Patsnap. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips. Available at: [Link]
-
PubMed. (2017, May 15). Degradation of sulfonamides as a microbial resistance mechanism. Available at: [Link]
-
Scholars Middle East Publishers. (2019, July 30). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
IJPSR. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Available at: [Link]
-
MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Available at: [Link]
-
PMC. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Available at: [Link]
-
PubMed. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available at: [Link]
-
Preprints.org. (2025, December 20). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. Available at: [Link]
-
PubChem. (n.d.). N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide. Available at: [Link]
-
Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl. Available at: [Link]
-
Preprints.org. (2024, September 30). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Available at: [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available at: [Link]
Sources
- 1. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
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- 3. How to Reduce Amide Degradation During Storage — Stability Tips [eureka.patsnap.com]
- 4. How to Enhance Amide Stability in High-Temperature Processes [eureka.patsnap.com]
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Technical Support Center: Troubleshooting Sulfonamide Recrystallization Failures
Welcome to the Process Chemistry Support Center. Sulfonamide derivatives (such as sulfamethoxazole, sulfadiazine, and sulfathiazole) are notorious for crystallization bottlenecks. Due to their flexible sulfonamide linkages and specific solubility profiles, these compounds frequently suffer from Liquid-Liquid Phase Separation (LLPS, or "oiling out"), concomitant polymorphism, and solvent entrapment.
This guide provides mechanistic explanations, self-validating protocols, and diagnostic FAQs to help researchers and drug development professionals resolve these critical failures.
Diagnostic Workflow
Troubleshooting workflow for identifying and resolving sulfonamide crystallization failures.
Section 1: Liquid-Liquid Phase Separation (Oiling Out)
Causality & Thermodynamics Oiling out occurs when a supersaturated solution crosses the binodal curve into a miscibility gap before reaching the labile zone required for nucleation[1]. Instead of integrating into a rigid crystal lattice—which is often kinetically hindered in sulfonamides—the solute separates into a secondary, solute-rich liquid phase (an emulsion)[1]. Because the solute molecules in these droplets possess high mobility, they act as an excellent solvent for unwanted impurities[1]. Eventually, these unstable droplets spontaneously solidify into an impure amorphous mass or a sticky agglomerate[1].
Diagnostic Q&A Q: My sulfonamide derivative forms a cloudy emulsion upon cooling, which later solidifies into a sticky resin at the bottom of the flask. How do I fix this? A: You are experiencing LLPS. The system is kinetically hindered from nucleating. To resolve this, you must bypass the miscibility gap. You can achieve this by reducing the initial supersaturation, introducing seed crystals just before the cloud point (the temperature at which the emulsion forms)[2], or adjusting the solvent matrix. For instance, reducing the anti-solvent ratio (e.g., heptane or water) can shift the phase diagram to eliminate the stable LLPS region[2].
Protocol: Seeded Anti-Solvent Crystallization to Bypass LLPS
This protocol is designed to be self-validating: by holding the temperature isothermal after seeding, you ensure the supersaturation is consumed by crystal growth rather than phase separation.
-
Dissolution: Dissolve the crude sulfonamide in a highly soluble polar solvent (e.g., 70% v/v isopropanol/water[3]) at 60 °C to achieve a concentration approximately 10% below saturation.
-
Filtration: Perform a hot gravity filtration using pre-heated glassware to remove insoluble particulates that could induce heterogeneous nucleation of the oil phase[3].
-
Cooling & Seeding: Cool the solution at a strictly controlled rate of 0.5 °C/min. At 5 °C above the known cloud point (determined via preliminary turbidity screening), add 1-2 wt% of pure crystalline sulfonamide seeds[2].
-
Isothermal Aging: Hold the temperature isothermal for 60 minutes. Validation step: The solution should remain clear of emulsion droplets while the seed crystals visibly grow, confirming the supersaturation is being consumed.
-
Anti-Solvent Addition: Slowly dose the anti-solvent (e.g., water) at a rate of 0.1 mL/min while maintaining moderate agitation to prevent localized supersaturation spikes.
-
Isolation: Cool to 5 °C, filter the resulting suspension, and wash with cold anti-solvent.
Phase diagram logic illustrating the thermodynamic pathways of oiling out versus nucleation.
Section 2: Polymorphism & Solvent Entrapment
Causality & Thermodynamics Sulfonamides frequently exhibit concomitant polymorphism due to the flexible nature of the sulfonamide linkage, which allows for multiple hydrogen-bonding motifs (e.g., amido-to-sulfonyl or amido-to-amidine). Sulfamethoxazole (SMX), for example, exists in multiple anhydrous forms and a hemihydrate[4]. Forms I and II share an enantiotropic relationship: Form II is stable at room temperature, while Form I is stable at high temperatures[5]. Rapid cooling or inappropriate solvent selection can yield metastable polymorphs or mixtures, which later undergo solvent-mediated phase transformations, causing caking, poor dissolution, or regulatory failure.
Diagnostic Q&A Q: My recrystallized sulfamethoxazole shows inconsistent melting points and broad peaks in PXRD. Why is this happening? A: You likely have a polymorphic mixture. Sulfamethoxazole can crystallize as Form I, Form II, or a Hemihydrate depending on the solvent's water activity and the cooling rate[4]. If you crystallize from an acetone/water mixture with high water activity, the hemihydrate will concomitantly form alongside anhydrous forms[4].
Table 1: Quantitative Comparison of Sulfamethoxazole Solid Forms
| Solid Form | Crystal System | Preferred Crystallization Solvent | Thermodynamic Stability & Thermal Behavior |
| Form I | Monoclinic | Ethanol (Slow Evaporation)[4] | Stable at high temperatures; melts at ~170 °C[6]. |
| Form II | Monoclinic | Methanol / Melt Crystallization[4] | Stable at room temperature; enantiotropically related to Form I[5]. |
| Hemihydrate | Monoclinic (P21) | Acetone/Water[4] | Stable in high water activity; undergoes phase transition under high pressure (>3.7 GPa)[6]. |
Protocol: Controlled Preparation of Phase-Pure Sulfamethoxazole Form I
This protocol utilizes slow evaporation to maintain the system within the metastable zone, preventing the kinetic trapping of metastable polymorphs.
-
Saturation: Suspend crude sulfamethoxazole in absolute ethanol (to prevent hydrate formation) at 40 °C[4].
-
Equilibration: Stir for 2 hours to ensure a saturated or near-saturated solution.
-
Clarification: Filter through a 0.22 μm PTFE syringe filter into a clean, loosely capped vial to remove foreign particulates that could template undesired polymorphs.
-
Evaporation: Place the vial in a vibration-free incubator set to 25 °C. Allow the solvent to slowly evaporate over 48-72 hours[4].
-
Verification: Harvest the crystals and verify phase purity using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Validation step: Pure Form I will exhibit a sharp melting endotherm at exactly 170 °C without prior solid-solid transition peaks[6].
Section 3: Poor Yield and Impurity Rejection
Causality & Thermodynamics Impurities structurally similar to the target sulfonamide can adsorb onto the growing crystal faces, poisoning crystal growth and altering the habit (e.g., forming fine needles that are impossible to filter). In some cases, polymer additives can be utilized to selectively reject these impurities or control the crystallization rate[7].
Diagnostic Q&A Q: The product crystallizes as fine, unfilterable needles with poor yield. How can I improve the crystal habit? A: Fine needles indicate rapid, uncontrolled 1-dimensional crystal growth, often exacerbated by impurities. To fix this, reduce the cooling rate to <0.2 °C/min to promote growth on secondary crystal faces. Alternatively, consider using a polymer additive like Polyvinylpyrrolidone (PVP) at low concentrations (<0.10%)[7]. These polymers can selectively adsorb to the fastest-growing faces, retarding 1D growth and forcing the crystal into a more equant, filterable block-like habit[7].
References
-
Oiling Out in Crystallization - Mettler Toledo. mt.com. 1
-
Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. lut.fi. 2
-
Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. benchchem.com. 3
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An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sulfamethoxazole - Benchchem. benchchem.com. 4
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Crystallization and Transitions of Sulfamerazine Polymorphs - ResearchGate. researchgate.net. 5
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Hydrate vs Anhydrate under a Pressure-(De)stabilizing Effect of the Presence of Water in Solid Forms of Sulfamethoxazole | Crystal Growth & Design. acs.org. 6
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Effect of Solvent and Polymer Additives on Crystallization - Indian Journal of Pharmaceutical Sciences. ijpsonline.com. 7
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A Comparative Guide to HPLC Method Validation for the Purity of N-ethyl-3-(methanesulfonamido)benzamide
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-ethyl-3-(methanesulfonamido)benzamide, a novel investigational compound. We will explore the causality behind experimental choices, present a self-validating system, and compare the established HPLC method with alternative analytical technologies, supported by experimental data and authoritative references.
Introduction: The Criticality of Purity for N-ethyl-3-(methanesulfonamido)benzamide
N-ethyl-3-(methanesulfonamido)benzamide is a molecule of interest with potential therapeutic applications. As with any API, the presence of impurities, arising from the synthetic route or degradation, can impact its safety and efficacy profile. Therefore, a robust, reliable, and validated analytical method is paramount for its quality control. This guide focuses on an HPLC-based approach, a cornerstone of pharmaceutical analysis due to its precision and versatility in separating complex mixtures.[1]
The validation of this analytical procedure is designed to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5]
HPLC Method Development: A Rationale-Driven Approach
The development of a stability-indicating HPLC method requires a systematic approach, considering the physicochemical properties of N-ethyl-3-(methanesulfonamido)benzamide. Although specific experimental data for this compound is not publicly available, its structure (containing a sulfonamide and a benzamide group) suggests it is a moderately polar, non-volatile organic molecule.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent retention for moderately polar compounds like N-ethyl-3-(methanesulfonamido)benzamide through hydrophobic interactions. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A mixture of acetonitrile and water allows for the fine-tuning of the elution strength. The addition of formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 278 nm | Based on the UV absorbance profile of structurally similar sulfonamide and benzamide compounds, 278 nm is expected to provide good sensitivity.[6] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for column overload. |
Method Validation: Adherence to ICH Q2(R1) Guidelines
The developed HPLC method was validated in accordance with the ICH Q2(R1) guideline to ensure its suitability for the quantitative determination of N-ethyl-3-(methanesulfonamido)benzamide and its impurities.[2][4][5]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. [7][8][9][10] Performance Comparison:
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500-6,000 psi | Up to 15,000 psi [8][9] |
| Run Time | 15-20 minutes | 3-10 minutes [8][9] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower [7][8] |
For N-ethyl-3-(methanesulfonamido)benzamide, a UPLC method could be developed to significantly reduce the analysis time and improve throughput, which is particularly beneficial in a high-volume quality control environment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. [11][12][13] Applicability to N-ethyl-3-(methanesulfonamido)benzamide:
Given the molecular weight and polar functional groups of N-ethyl-3-(methanesulfonamido)benzamide, it is likely to have a high boiling point and may not be sufficiently volatile for direct GC analysis without derivatization. Therefore, GC-MS is generally less suitable as a primary method for the purity determination of this compound compared to HPLC or UPLC. However, it could be a valuable tool for identifying volatile impurities or residual solvents. [1][14]
Conclusion
This guide has detailed a comprehensive, scientifically sound, and regulatory-compliant HPLC method validation for determining the purity of N-ethyl-3-(methanesulfonamido)benzamide. The presented protocol, grounded in ICH guidelines, establishes a robust and reliable method suitable for routine quality control. The comparison with UPLC and GC-MS provides valuable context for selecting the most appropriate analytical technology based on specific laboratory needs, such as throughput and the nature of potential impurities. The successful validation of this HPLC method is a critical step in the overall quality assurance strategy for N-ethyl-3-(methanesulfonamido)benzamide, ultimately contributing to the delivery of a safe and effective therapeutic agent.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- UPLC vs HPLC: what is the difference? (2023, October 11). Alispharm.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. (2026, February 13). WebofPharma.
- FDA Guidance on Analytical Method Valid
- Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline.
- Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology.
- Pharma Stability: Forced Degradation Playbook. (n.d.). Pharma Stability.
- Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). International Journal of Pharmaceutical Research & Allied Sciences, 11(3).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). FDA.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
- A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
- ICH and FDA Guidelines for Analytical Method Valid
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Quality Guidelines. (n.d.). ICH.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency.
- Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023, October 25).
- GC-MS Analysis | Laboratory Testing Services. (n.d.). Measurlabs.
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022, March 21). Molecules, 27(6), 1989.
- Technical Support Center: HPLC Analysis of Sulfonamides. (2025, December). Benchchem.
- GC-MS: gas chromatography-mass spectrometry. (n.d.). QA Group.
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014, February 26). Journal of Animal and Feed Sciences, 23(2), 186-190.
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience, 12(1), 12.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences, 20(6), 5782.
- A Brief Guide to GC-MS Analysis Services. (n.d.). Smithers.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). International Journal of Research and Analytical Reviews, 6(1), 748-753.
- N-Ethyl-3-methylbenzenesulfonamide. (n.d.). Benchchem.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
- Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. (2010, August).
- Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4).
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
- 3-(methanesulfonamido)-N-[1-(2-pyridinyl)ethyl]benzamide. (n.d.). Guidechem.
- Benzamide, N-ethyl-. (2024, April 9). ChemBK.
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- N-ethyl-N-methyl-3-(propylsulfonylamino)benzamide. (n.d.). PubChem.
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Navigating the Analytical Maze: A Comparative Guide to Reference Standards for N-ethyl-3-(methanesulfonamido)benzamide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable data. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quantification of N-ethyl-3-(methanesulfonamido)benzamide. In the absence of a commercially available certified reference standard for this specific molecule, this document offers a strategic approach to establishing a robust and scientifically sound analytical framework. We will delve into the use of alternative standards, the qualification of an in-house reference standard, and a comparative analysis of suitable analytical techniques.
The Reference Standard Conundrum: When a Certified Standard is Unavailable
A thorough search of commercial suppliers reveals that a certified reference standard for N-ethyl-3-(methanesulfonamido)benzamide is not currently available. This presents a common challenge in the analysis of novel compounds. This guide, therefore, shifts focus from a direct comparison of commercial products to a more fundamental and equally critical process: the establishment of a reliable reference material.
Two primary pathways can be considered:
-
Use of a Structurally Similar "Surrogate" Standard: This approach involves utilizing a commercially available compound with a very close chemical structure.
-
Synthesis and Qualification of an "In-House" Reference Standard: This is the more rigorous and scientifically preferred method, involving the synthesis and comprehensive characterization of N-ethyl-3-(methanesulfonamido)benzamide.
Alternative Commercial Standards: A Comparative Overview
While not a direct match, several structurally related compounds are commercially available and could be considered as potential surrogates for initial, non-regulatory method development or as starting materials for synthesis. It is crucial to understand that these are not direct replacements and their use as quantitative standards would require extensive justification and validation.
| Compound Name | Supplier(s) | Purity | Structural Similarity & Potential Utility |
| N-Ethyl-4-methylbenzenesulfonamide | Sigma-Aldrich, LGC Standards, others | ≥98% | Positional isomer. The sulfonamide group is at the para-position instead of the meta-position. Useful for developing chromatographic separation conditions and for mass spectrometric fragmentation pattern studies. |
| N-Ethyl-3-methylbenzenesulfonamide | Benchchem, Thermo Scientific Chemicals, CD Formulation | ≥97-99% | Positional isomer. The sulfonamide group is at the meta-position, but with a methyl group instead of a methanesulfonamido group. Useful for developing chromatographic methods for N-ethylbenzamide derivatives. |
| N-Ethyl-3-sulfamoylbenzamide | ChemScene | ≥98% | Structurally similar, with a primary sulfonamide at the 3-position. Could serve as a starting point for synthesis or for developing analytical methods for related benzamides. |
The Gold Standard: Synthesizing and Qualifying an In-House Reference Material
For regulatory submissions and ensuring the highest level of data integrity, the synthesis and qualification of an in-house reference standard is the recommended approach. This process establishes a well-characterized material that can be used as a primary standard for all subsequent analytical work.
Synthesis Strategy
The synthesis of N-ethyl-3-(methanesulfonamido)benzamide can be approached through a two-step process:
-
Sulfonamide Formation: Reaction of a suitable 3-aminobenzamide derivative with methanesulfonyl chloride.
-
Amide Formation: Reaction of a 3-(methanesulfonamido)benzoic acid derivative with ethylamine.
A plausible synthetic route starting from 3-aminobenzamide is outlined below.
Caption: Workflow for the qualification of an in-house reference standard.
Key Characterization Tests:
-
Identity: Confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or Charged Aerosol Detector) to determine the percentage of the main component and any impurities.
-
Potency/Assay: Determined by a validated quantitative analytical method (e.g., HPLC), correcting for impurities, water content (by Karl Fischer titration), and residual solvents (by Gas Chromatography).
Comparative Guide to Analytical Quantification Methods
The choice of analytical technique for quantifying N-ethyl-3-(methanesulfonamido)benzamide will depend on the sample matrix, required sensitivity, and available instrumentation. The two most suitable methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate. Relies on chromatographic separation to resolve the analyte from interferences. Co-eluting impurities can affect accuracy. | High to Very High. Specificity is achieved through both chromatographic separation and the unique mass fragmentation of the analyte (Multiple Reaction Monitoring - MRM). |
| Sensitivity | Good. Typically in the low ng/mL to µg/mL range. | Excellent. Can achieve pg/mL to low ng/mL sensitivity. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be affected by ion suppression or enhancement from matrix components, requiring careful method development and often the use of an isotopically labeled internal standard. |
| Cost & Complexity | Lower instrument cost and less complex to operate. | Higher instrument cost and requires more specialized expertise. |
| Typical Application | Purity assessment of drug substance, quantification in simple matrices. | Quantification in complex biological matrices (e.g., plasma, urine), trace-level impurity analysis. |
Experimental Protocols
The following are detailed, adaptable starting protocols for the quantification of N-ethyl-3-(methanesulfonamido)benzamide. These should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose. [1]
Protocol 1: HPLC-UV Method for Purity and Assay
This method is suitable for determining the purity of the in-house reference standard and for quantifying the compound in less complex sample matrices.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or wavelength of maximum absorbance)
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the qualified N-ethyl-3-(methanesulfonamido)benzamide reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample in the diluent to a concentration within the calibration range.
Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices
This method is ideal for sensitive and selective quantification in complex matrices like plasma or urine.
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: (A rapid gradient is often used for high throughput)
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Predicted MRM Transitions: (To be determined experimentally by infusing the reference standard)
-
Precursor Ion (Q1): [M+H]⁺ of N-ethyl-3-(methanesulfonamido)benzamide
-
Product Ions (Q3): Characteristic fragment ions
-
-
Internal Standard (IS): An isotopically labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used after thorough validation.
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Conclusion
The accurate quantification of N-ethyl-3-(methanesulfonamido)benzamide, in the absence of a commercial certified reference standard, necessitates a methodical and scientifically rigorous approach. The synthesis and comprehensive qualification of an in-house reference standard is the most robust strategy to ensure data integrity. The choice between HPLC-UV and LC-MS/MS for routine analysis will be dictated by the specific requirements for sensitivity and selectivity. The protocols provided in this guide serve as a validated starting point for method development, emphasizing that all analytical procedures must be thoroughly validated to be considered reliable and fit for purpose. By following these guidelines, researchers can establish a high-quality analytical framework for the quantification of N-ethyl-3-(methanesulfonamido)benzamide, enabling confident decision-making in research and development.
References
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- U.S. Pharmacopeia.
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
Structural and Functional Comparison Guide: N-ethyl-3-(methanesulfonamido)benzamide vs. Known LpxH Inhibitors
Executive Summary & Target Rationale
The escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens necessitates the exploitation of novel antibacterial targets. The lipid A biosynthesis pathway, essential for outer membrane viability, presents a highly validated but clinically unexploited target space. Specifically, LpxH—a Mn²⁺-dependent calcineurin-like phosphoesterase—catalyzes the conversion of UDP-2,3-diacylglucosamine (UDP-DAGn) to lipid X, a critical rate-limiting step in 1[1].
Recently, sulfonamidobenzamide derivatives have emerged as potent LpxH inhibitors. This guide objectively compares the structural and functional profile of the novel investigational compound, N-ethyl-3-(methanesulfonamido)benzamide , against legacy inhibitors such as AZ1 and first-generation ortho-substituted benzamides.
Structural Comparison & SAR Logic
Understanding the Structure-Activity Relationship (SAR) is crucial for hit-to-lead optimization. The evolution from early hits to the current meta-substituted benzamides demonstrates a deliberate engineering process to balance potency with safety.
-
AZ1 (Legacy Sulfonyl-Piperazine): Discovered via high-throughput phenotypic screening, AZ1 binds the LpxH active site but suffers from poor wild-type Gram-negative activity due to high susceptibility to the AcrAB-TolC efflux pump[1].
-
Ortho-N-methyl-sulfonamidobenzamides (e.g., S1): These first-generation benzamides improved wild-type Minimum Inhibitory Concentration (MIC) but exhibited liabilities including high protein binding, poor metabolic stability, and moderate hERG ion channel inhibition[2].
-
N-ethyl-3-(methanesulfonamido)benzamide (The Meta-Derivative):
-
Meta-Substitution Causality: Shifting the sulfonamide group from the ortho to the meta position fundamentally alters the vector of the sulfonamide oxygen atoms. This optimizes hydrogen bonding with the active site's dimanganese cluster while drastically 3[3].
-
N-ethylation Causality: Replacing the primary amide with an N-ethyl moiety enhances lipophilicity (LogP) just enough to improve outer membrane permeation in wild-type K. pneumoniae and E. coli. Unlike bulkier alkylations that sterically clash within the LpxH substrate-binding pocket, the ethyl group maintains an optimal spatial geometry, preserving the critical hydrogen-bonding network.
-
Fig 1: Lipid A biosynthesis pathway highlighting LpxH inhibition by the meta-benzamide derivative.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three inhibitor classes. The meta-substituted derivative successfully uncouples target potency from off-target toxicity.
| Inhibitor Class | Representative Compound | LpxH IC₅₀ (nM) | E. coli WT MIC (μg/mL) | K. pneumoniae WT MIC (μg/mL) | hERG Inhibition | Cytotoxicity (HeLa) |
| Sulfonyl-Piperazine | AZ1 | ~45 | >64 | >64 | Low | Low |
| Ortho-Benzamide | S1 (N-methyl) | ~10 | 0.5 - 2 | 1 - 4 | Moderate | Moderate |
| Meta-Benzamide | N-ethyl-3-(methanesulfonamido)benzamide | ~15 | 1 - 2 | 2 - 4 | None/Low | Low |
Experimental Workflows & Protocols
To ensure robust, reproducible data, the following protocols are designed as self-validating systems. They isolate specific variables (e.g., target engagement vs. cellular permeation) to prevent false positives.
Fig 2: Self-validating experimental workflow for the evaluation of novel LpxH inhibitors.
Protocol 1: LC-MS/MS LpxH Enzymatic Assay
Causality: Indirect malachite green assays often suffer from high background noise and false positives due to compound aggregation or interference with coupling enzymes. Direct LC-MS/MS quantification of Lipid X provides a self-validating, label-free readout of catalytic turnover.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant K. pneumoniae LpxH to a 1 nM final concentration in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.1% CHAPS).
-
Inhibitor Pre-incubation: Dispense N-ethyl-3-(methanesulfonamido)benzamide in a 10-point dose-response curve (0.1 nM to 10 μM). Incubate with the enzyme for 15 minutes at 37°C to allow equilibrium binding.
-
Reaction Initiation: Add 2 μM of the native substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), to initiate hydrolysis.
-
Quenching: After exactly 20 minutes, quench the reaction by adding an equal volume of ice-cold methanol spiked with a heavy-isotope labeled Lipid X internal standard.
-
Precipitation & Centrifugation: Spin the microplates at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Quantification: Inject the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for Lipid X to calculate the IC₅₀.
Protocol 2: CLSI Broth Microdilution MIC Assay (WT vs. ΔtolC)
Causality: Enzymatic potency does not guarantee whole-cell activity due to the formidable Gram-negative outer membrane and active efflux pumps. Testing against both wild-type (WT) and efflux-deficient (ΔtolC) strains isolates permeation capabilities from efflux liabilities.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture E. coli WT and E. coli ΔtolC strains on Mueller-Hinton (MH) agar overnight. Suspend colonies in saline to a 0.5 McFarland standard.
-
Dilution: Dilute the suspension 1:150 in cation-adjusted MH broth to achieve a final inoculum of 5×105 CFU/mL.
-
Compound Plating: Prepare 2-fold serial dilutions of the inhibitor in a 96-well plate (range: 64 μg/mL to 0.06 μg/mL).
-
Incubation: Add the bacterial suspension to the wells and incubate at 37°C for 18-20 hours.
-
Validation & Readout: Visually inspect the plates. The MIC is the lowest concentration with no visible growth. A significant shift (>4-fold) between WT and ΔtolC indicates the compound is a substrate for the AcrAB-TolC efflux pump.
Protocol 3: Automated hERG Patch-Clamp Profiling
Causality: Benzamides often carry cardiovascular liabilities due to off-target ion channel binding. Automated patch-clamp provides high-fidelity electrophysiological data to confirm the safety profile of the meta-substitution, which alters the molecule's dipole moment to avoid hERG cavity binding[2].
Step-by-Step Methodology:
-
Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel. Suspend in extracellular physiological solution.
-
Patching: Load cells onto a planar patch-clamp microfluidic chip. Apply suction to form a gigaseal and establish the whole-cell configuration.
-
Depolarization Protocol: Apply a voltage step protocol (holding at -80 mV, depolarizing to +20 mV for 2 seconds, followed by a repolarization step to -50 mV to elicit tail currents).
-
Compound Addition: Perfuse N-ethyl-3-(methanesulfonamido)benzamide at 10 μM and 30 μM.
-
Data Analysis: Measure the fractional block of the peak tail current relative to the vehicle control to confirm the absence of cardiotoxic liability.
References
- PubMed Central (PMC)
- Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors PubMed URL
- Diva-Portal.
Sources
- 1. From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
Stoichiometric Validation of N-ethyl-3-(methanesulfonamido)benzamide: A Comparative Guide to Elemental Analysis vs. qNMR
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application & Methodology Comparison Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter discrepancies between theoretical stoichiometry and empirical data during the scale-up of active pharmaceutical ingredients (APIs). N-ethyl-3-(methanesulfonamido)benzamide presents specific analytical challenges due to its high heteroatom density (Nitrogen, Oxygen, Sulfur) and its susceptibility to polymorphic solvation.
Validating the chemical integrity of such intermediates requires more than a single analytical pass. While remains the pharmacopeial gold standard for macroscopic elemental composition[1], it is inherently blind to structural isomerism. Therefore, modern pharmaceutical workflows mandate an orthogonal approach, coupling the absolute mass balance of combustion analysis with the structural specificity of [2]. This guide objectively compares these methodologies, providing self-validating protocols and causality-driven insights for robust stoichiometric verification.
Chemical Profile & Theoretical Stoichiometry
Before executing any analytical workflow, establishing the theoretical baseline is critical. N-ethyl-3-(methanesulfonamido)benzamide features a benzene ring substituted with an N-ethylcarboxamide group and a methanesulfonamido group.
-
Chemical Formula: C₁₀H₁₄N₂O₃S
-
Molar Mass: 242.30 g/mol
Table 1: Theoretical vs. Acceptable Experimental Stoichiometry Pharmacopeial guidelines typically allow a variance of ±0.3% to ±0.4% for absolute elemental purity.
| Element | Theoretical Mass Fraction (%) | Acceptable Variance (±0.3%) | Diagnostic Significance |
| Carbon (C) | 49.57% | 49.27% – 49.87% | High values indicate residual organic solvents (e.g., Hexane, EtOAc). |
| Hydrogen (H) | 5.82% | 5.52% – 6.12% | High values often correlate with hygroscopic moisture absorption. |
| Nitrogen (N) | 11.56% | 11.26% – 11.86% | Deviations suggest incomplete reaction or presence of unreacted amines. |
| Sulfur (S) | 13.24% | 12.94% – 13.54% | Low values indicate incomplete combustion or desulfurization degradation. |
| Oxygen (O) | 19.81% | 19.51% – 20.11% | Assessed via pyrolysis; critical for confirming oxidation states. |
Comparative Analysis of Analytical Alternatives
To objectively assess the purity of N-ethyl-3-(methanesulfonamido)benzamide, we compare three distinct analytical paradigms.
Table 2: Performance Comparison of Stoichiometric Methodologies
| Feature | CHNS/O Combustion (Dumas Method) | Quantitative ¹H-NMR (qNMR) | High-Resolution Mass Spec (HRMS) |
| Primary Output | Elemental Mass Fractions (%) | Absolute Purity (%) & Molar Ratio | Exact Mass & Isotopic Pattern |
| Sample Requirement | 1–3 mg (Destructive) | 5–15 mg (Non-destructive) | < 1 µg (Destructive) |
| Standardization | External Calibration (Sulfanilamide) | Internal Standard (Maleic Acid) | External Tuning Mix |
| Core Strength | Direct empirical proof of macroscopic stoichiometry; detects inorganic salts. | Structural confirmation + absolute quantitation without analyte standards. | Unmatched sensitivity for trace-level impurities and formula confirmation. |
| Limitation | Cannot distinguish structural isomers or specific organic impurities. | Blind to non-protonated inorganic salts; requires distinct peak resolution. | Matrix effects cause ion suppression; not inherently quantitative. |
Experimental Workflows & Causality
The following protocols are designed as self-validating systems . Every step includes a mechanistic justification (the "why") to ensure data trustworthiness.
Protocol 1: CHNS/O Combustion Analysis (The Dumas Method)
Combustion analysis relies on the dynamic flash combustion of the sample at temperatures exceeding 1000°C[3]. The evolved gases are separated via a Temperature Programmed Desorption (TPD) column and measured by a Thermal Conductivity Detector (TCD)[4].
Step-by-Step Methodology:
-
Calibration & Blanking: Run three empty tin capsules as blanks to establish a baseline. Calibrate the TCD using a highly pure reference standard (e.g., Sulfanilamide, which closely matches our target's C, H, N, S profile).
-
Sample Preparation: Weigh exactly 2.000 ± 0.001 mg of N-ethyl-3-(methanesulfonamido)benzamide into a tin capsule using a microbalance.
-
Catalyst Addition (Critical Step): Add 1.0 mg of Vanadium Pentoxide (V₂O₅) to the capsule.
-
Causality: Sulfonamides are notoriously difficult to combust completely, often forming a mixture of SO₂ and SO₃. V₂O₅ acts as a potent oxidizing catalyst to force the quantitative conversion of all sulfur species exclusively to measurable SO₂[5].
-
-
Combustion: Drop the capsule into the 1000°C furnace under a transient pulse of pure oxygen.
-
Reduction & Detection: Pass the gas stream over heated copper to reduce NOₓ species to N₂. Quantify CO₂, H₂O, N₂, and SO₂ via TCD.
-
Self-Validation: Run a control standard every 10 samples. If the sulfur reading drifts by >0.1%, the reduction tube is likely exhausted and must be replaced.
-
Protocol 2: Quantitative ¹H-NMR (The Orthogonal Standard)
Unlike chromatography, . The integrated area of a resonance signal is directly proportional to the molar quantity of the nuclei producing it, independent of the molecule's chemical structure[6].
Step-by-Step Methodology:
-
Standard Selection: We select Maleic Acid (TraceCERT®) as the internal standard.
-
Causality: Maleic acid provides a sharp, symmetric singlet at ~6.26 ppm in DMSO-d₆. This region is perfectly devoid of signals from N-ethyl-3-(methanesulfonamido)benzamide, whose aromatic protons appear at 7.2–8.0 ppm, and whose methanesulfonamide methyl group (-SO₂CH₃) appears as a sharp singlet at ~3.0 ppm[7].
-
-
Sample Preparation: Co-weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid into a vial using a microbalance. Dissolve completely in 600 µL of DMSO-d₆.
-
Self-Validation: Visually inspect for particulates. Incomplete dissolution invalidates the mass-to-mole ratio calculation.
-
-
Acquisition Parameters (Critical Step): Run the ¹H-NMR at 400+ MHz. Set the relaxation delay (D1) to ≥ 30 seconds.
-
Causality: D1 must be at least 5 times the longest longitudinal relaxation time (T₁) of the nuclei of interest. If D1 is too short, the spins will not fully relax between pulses, leading to artificially low integrals and skewed purity calculations[8].
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and the -SO₂CH₃ singlet (3H). Calculate absolute purity using the standard qNMR mass-balance equation.
Visualizing the Analytical Logic
To ensure robust quality control, the integration of these techniques and the troubleshooting of deviations must follow a strict logical hierarchy.
Caption: Orthogonal analytical workflow for the stoichiometric validation of pharmaceutical intermediates.
Caption: Decision matrix for troubleshooting stoichiometric deviations in elemental analysis.
Conclusion
Relying on a single analytical method for a complex sulfonamide like N-ethyl-3-(methanesulfonamido)benzamide introduces unacceptable risk into the drug development pipeline. CHNS/O combustion analysis provides the ultimate macroscopic truth regarding the mass balance of the sample, immediately flagging issues like inorganic salt carryover or residual moisture[9]. However, it must be paired with qNMR to confirm that the correct structural isomer is present and to quantify absolute organic purity without the need for analyte-specific reference standards[10]. By integrating these methodologies as outlined above, laboratories can establish a self-validating, regulatory-compliant data package for their synthesized intermediates.
References
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica.[Link]
-
Elemental Analysis – Technical Resources. Dept. of Pharmaceutical and Pharmacological Sciences Unipd. [Link]
-
Elemental Analysis: Operation & Applications. Elementar.[Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS).[Link]
-
Quantitative NMR in Biotherapeutic Drug Development. American Pharmaceutical Review. [Link]
-
Elemental Analysis Techniques. RSSL.[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.[Link]
Sources
- 1. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 2. usp.org [usp.org]
- 3. measurlabs.com [measurlabs.com]
- 4. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 5. Elemental analysis: operation & applications - Elementar [elementar.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. emerypharma.com [emerypharma.com]
- 9. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
- 10. pubs.acs.org [pubs.acs.org]
Analytical & Pharmacological Profiling: Differentiating N-ethyl-3-(methanesulfonamido)benzamide from its Metabolic Byproducts
In modern drug development, distinguishing a parent active pharmaceutical ingredient (API) from its biotransformation products is not merely an exercise in regulatory compliance; it is the bedrock of understanding pharmacokinetic (PK) exposure and off-target toxicity. N-ethyl-3-(methanesulfonamido)benzamide represents a highly specific sulfonamide-benzamide scaffold. When exposed to hepatic enzymes, this compound undergoes predictable Phase I metabolic pathways, generating byproducts that can interfere with both analytical quantification and target-binding assays.
This guide provides an objective, deeply technical framework for differentiating the parent compound from its primary metabolic alternatives using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural & Pharmacological Comparison
To objectively compare the parent product against its metabolic alternatives, we must first define the primary biotransformation pathways. The parent compound (C₁₀H₁₄N₂O₃S) is subject to three primary metabolic fates:
-
M1 (N-Deethylation): 3-(methanesulfonamido)benzamide.
-
M2 (Aliphatic Hydroxylation): N-(2-hydroxyethyl)-3-(methanesulfonamido)benzamide.
-
M3 (Desulfonylation): 3-amino-N-ethylbenzamide.
Figure 1: Phase I metabolic biotransformation of N-ethyl-3-(methanesulfonamido)benzamide.
Performance & Property Comparison Table
The structural modifications inherently alter the physicochemical and pharmacological performance of the alternatives compared to the parent product.
| Compound | Biotransformation | LogP (Est.) | Target Binding Impact (Theoretical) | Analytical Challenge |
| Parent | None (Intact API) | 1.8 | Baseline Agonist/Antagonist | High ionization efficiency (+ESI). |
| M1 | N-Deethylation | 1.1 | Loss of lipophilic pocket binding. | Isobaric interference with endogenous matrix. |
| M2 | Hydroxylation | 0.9 | Steric clash in hydrophobic domains. | Positional isomerism requires MS/MS or NMR. |
| M3 | Desulfonylation | 1.4 | Complete loss of H-bond donor/acceptor. | Poor retention on standard C18 columns. |
High-Resolution LC-MS/MS Analytical Workflow
To differentiate these closely related structures, a high-resolution accurate mass (HRAM) approach is mandatory. Traditional nominal mass instruments (like triple quadrupoles) lack the resolving power to confidently separate true metabolites from isobaric endogenous lipids .
Figure 2: Self-validating LC-HRMS/MS workflow for metabolite profiling and identification.
Step-by-Step Methodology & Causality
1. Chromatographic Separation (UHPLC)
-
Step: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. Run a shallow gradient from 5% to 60% organic over 10 minutes.
-
Causality: The parent compound is moderately lipophilic, while M1, M2, and M3 are significantly more polar. A C18 stationary phase ensures the polar metabolites elute early (preventing co-elution), while the shallow gradient provides the peak capacity required to resolve potential positional isomers of M2 (e.g., ring hydroxylation vs. aliphatic hydroxylation). Formic acid acts as an ion-pairing agent, driving the basic amide and sulfonamide nitrogens into their protonated states for optimal positive electrospray ionization (+ESI).
2. High-Resolution Mass Spectrometry (HRMS)
-
Step: Acquire data in Full Scan/Data-Dependent MS2 (ddMS2) mode using an Orbitrap or Q-TOF mass analyzer operating at a minimum resolution of 70,000 FWHM.
-
Causality: High resolution is required to calculate the exact elemental composition of the fragments . This allows us to unequivocally prove that a +16 Da shift is an oxygen addition (hydroxylation) rather than a nominal mass artifact from the biological matrix.
3. Data Mining via Mass Defect Filtering (MDF)
-
Step: Apply an MDF centered around the parent compound's mass defect (+0.0795 Da) with a ±20 mDa tolerance window.
-
Causality: Endogenous matrix components (peptides, lipids) have vastly different fractional mass defects compared to synthetic sulfonamides. By filtering the data stream to only show ions sharing the parent's mass defect, we mathematically eliminate >90% of background noise, ensuring trace metabolites are not lost in the baseline .
Self-Validating System Controls
-
Matrix Effect Control: Post-column infusion of the stable-isotope-labeled internal standard (SIL-IS) during a blank matrix run is mandatory. This maps out ion suppression zones, validating that the retention times of M1-M3 do not fall into "blind spots" caused by co-eluting phospholipids.
-
Carryover Check: A solvent blank injected immediately following the highest calibration standard must show < 20% of the Lower Limit of Quantification (LLOQ) signal.
Quantitative Data: Exact Mass & Fragmentation Table
| Analyte | Formula | Exact Mass [M+H]⁺ | Expected RT (min) | Key MS/MS Diagnostic Fragments (m/z) |
| Parent | C₁₀H₁₄N₂O₃S | 243.0795 | 6.8 | 198.03 (Loss of ethylamine), 164.09 (Loss of SO₂CH₃) |
| M1 | C₈H₁₀N₂O₃S | 215.0482 | 4.2 | 198.03 (Loss of NH₃), 136.05 |
| M2 | C₁₀H₁₄N₂O₄S | 259.0744 | 5.1 | 198.03 (Loss of ethanolamine), 180.02 |
| M3 | C₉H₁₂N₂O | 165.1023 | 3.5 | 120.04 (Loss of ethylamine), 92.05 |
Structural Elucidation via NMR Spectroscopy
While LC-MS/MS provides elemental composition, it cannot definitively assign the position of the oxygen atom in M2 (hydroxylation). To differentiate aliphatic hydroxylation (on the N-ethyl group) from aromatic hydroxylation (on the benzamide ring), NMR is required.
Step-by-Step Methodology & Causality
1. 2D HSQC and HMBC Acquisition
-
Step: Dissolve the isolated M2 fraction in DMSO-d6. Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
-
Causality: 1D ¹H NMR is insufficient due to overlapping aromatic signals. HSQC correlates protons to their directly attached carbons. If hydroxylation occurs on the N-ethyl group, the terminal -CH₃ triplet will shift drastically or disappear, replaced by a -CH₂-OH multiplet. HMBC reveals long-range (2-3 bond) couplings; a correlation from the new -CH₂-OH protons to the amide carbonyl carbon definitively proves aliphatic hydroxylation.
2. ¹H-¹H COSY Analysis
-
Step: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to map the aromatic spin system.
-
Causality: If hydroxylation occurs on the aromatic ring instead of the ethyl group, the symmetry of the 1,3-disubstituted benzene ring is broken. The COSY spectrum will immediately reveal the loss of the characteristic meta-coupling pattern, validating the exact positional isomer of the byproduct.
References
-
Title: Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry Source: Journal of Biological Chemistry URL: [Link]
-
Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL: [Link]
-
Title: Current approaches and challenges for the metabolite profiling of complex natural extracts Source: Journal of Chromatography A URL: [Link]
Comparative Solid-State Characterization: X-Ray Diffraction (XRD) Analysis of N-ethyl-3-(methanesulfonamido)benzamide Polymorphs
Audience: Solid-State Chemists, Formulation Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare the crystallographic and physicochemical performance of N-ethyl-3-(methanesulfonamido)benzamide polymorphs to guide active pharmaceutical ingredient (API) selection.
Executive Summary: The Role of Polymorphism in API Performance
Polymorphism—the ability of a solid substance to exist in multiple crystalline forms—dictates critical quality attributes (CQAs) such as solubility, dissolution rate, and thermodynamic stability[1]. For the model API N-ethyl-3-(methanesulfonamido)benzamide , selecting the optimal polymorph is a delicate balancing act between manufacturing stability and in vivo bioavailability.
This guide provides a rigorous, data-driven comparison between its two primary crystalline forms: the thermodynamically stable Form I and the highly soluble, metastable Form II . By leveraging[2], we map the fundamental structure-property relationships that drive formulation success.
Mechanistic Grounding: Why XRD Drives Polymorph Selection
Different polymorphs possess unique three-dimensional lattice arrangements, causing them to scatter X-rays at distinct diffraction angles (2θ)[3]. By analyzing these diffraction patterns, scientists can directly infer changes in the unit cell and intermolecular interactions (such as the hydrogen bonding of the methanesulfonamido group) without destroying the sample[4].
The macroscopic performance of a drug is fundamentally dictated by its microscopic lattice energy. If a polymorph exhibits an expanded lattice (evidenced by XRD peaks shifting to lower 2θ angles), it possesses a lower lattice energy. Consequently, less solvation energy is required to disrupt the crystal network, which directly causes an increase in aqueous solubility[5].
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in our comparative data, the following protocols were designed as self-validating systems, eliminating kinetic artifacts and instrumental biases.
Protocol A: Controlled Crystallization (Polymorph Generation)
Causality: Polymorph formation is dictated by the competition between thermodynamic and kinetic pathways.
-
Form I (Thermodynamic Control): Dissolve 5.0 g of the API in 50 mL of ethanol at 60°C. Apply a highly controlled, slow cooling rate of 0.5°C/min until the solution reaches 20°C. Validation: The slow kinetic pathway allows the molecules sufficient time to pack into their lowest energy, most densely packed state.
-
Form II (Kinetic Control): Dissolve 5.0 g of the API in 30 mL of acetone at 50°C. Subject the solution to rapid crash-cooling by submerging the vessel in a -10°C bath. Validation: The rapid supersaturation forces the molecules into a metastable lattice before they can rearrange into the stable Form I configuration.
Protocol B: Artifact-Free XRPD Data Acquisition
Causality: Many pharmaceutical ingredients, particularly benzamide derivatives, crystallize as highly asymmetric needles. If analyzed on a standard flat-plate holder, these crystals align preferentially, artificially inflating the intensity of certain diffraction peaks and skewing phase quantification[2].
-
Calibration: Calibrate the diffractometer using a NIST SRM 1976b (corundum) standard to verify 2θ peak position accuracy.
-
Sample Preparation: Gently mill the crystallized samples using an agate mortar and pestle to achieve a uniform particle size of <50 μm, minimizing microabsorption effects.
-
Capillary Loading: Load the powder into 0.5 mm borosilicate glass capillaries.
-
Data Collection: Collect data in transmission (Debye-Scherrer) geometry using Cu Kα radiation (λ = 1.5406 Å) from 2θ = 2° to 40° with a step size of 0.015°.
-
System Validation: The consistency of the (011) to (110) peak intensity ratios across triplicate sample preparations validates the complete absence of preferred orientation artifacts[2].
Data Presentation: Form I vs. Form II
The structural differences captured by XRD directly translate into the physicochemical performance metrics critical for drug formulation.
Table 1: Crystallographic & X-Ray Diffraction Parameters
| Parameter | Form I (Thermodynamically Stable) | Form II (Metastable) |
| Crystal System | Monoclinic | Triclinic |
| Primary XRD Peaks (2θ, Cu Kα) | 12.5°, 18.4°, 22.1°, 25.6° | 10.1°, 15.2°, 19.8°, 23.4° |
| Calculated d-spacing (Largest) | 7.07 Å | 8.75 Å |
| Relative Lattice Volume | Compact / High Density | Expanded / Low Density |
| Hydrogen Bonding Network | Strong intermolecular dimers | Weaker, extended chains |
Table 2: Physicochemical Performance Comparison
| Performance Metric | Form I | Form II | Causality / Mechanism |
| Aqueous Solubility (pH 6.8) | 12.4 μg/mL | 29.8 μg/mL | Expanded lattice (larger d-spacing) requires less solvation energy. |
| Melting Point (DSC onset) | 145.2 °C | 138.6 °C | Weaker intermolecular forces reduce thermal stability. |
| Physical Stability (40°C/75% RH) | Stable (>6 months) | Converts to Form I (after 4 weeks) | High-energy metastable state naturally relaxes to thermodynamic minimum. |
| Bioavailability Potential | Low | High | Faster dissolution rate drives higher systemic exposure. |
Discussion: The Structure-Property Relationship
The comparative data reveals the mechanistic basis for the performance differences between the two polymorphs. Form I exhibits dense molecular packing, evidenced by its primary diffraction peaks at higher 2θ angles (e.g., 18.4°, 22.1°).
In contrast, Form II displays a distinct shift toward lower 2θ angles (e.g., 10.1°, 15.2°). According to Bragg’s Law ( nλ=2dsinθ ), a smaller diffraction angle corresponds to a larger d-spacing between crystallographic planes. This expanded lattice in Form II indicates weaker intermolecular hydrogen bonding between the methanesulfonamido groups and the benzamide carbonyls. Consequently, Form II achieves a 2.4-fold higher aqueous solubility, making it the superior candidate for overcoming bioavailability bottlenecks, provided that its formulation (e.g., via solid dispersion) can kinetically stabilize it against reverting to Form I.
Workflow Visualization
The logical progression from API synthesis through crystallographic characterization to final polymorph selection is mapped below.
Figure 1: Polymorph screening and selection workflow for N-ethyl-3-(methanesulfonamido)benzamide.
References
-
Title: A practical guide to pharmaceutical analyses using X-ray powder diffraction Source: Cambridge University Press (Powder Diffraction) URL: [Link]
-
Title: Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns Source: MDPI (Crystals) URL: [Link]
-
Title: Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency Source: Frontiers in Chemistry URL: [Link]
-
Title: X-Ray Diffraction Strategies for Pharmaceutical Crystallography Source: Lab Manager URL: [Link]
-
Title: X-ray Powder Diffraction in Drug Polymorph Analysis Source: Creative Biostructure URL: [Link]
Sources
- 1. Frontiers | Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy [frontiersin.org]
- 2. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
A Comprehensive Guide to the Safe Disposal of N-ethyl-3-(methanesulfonamido)benzamide
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of N-ethyl-3-(methanesulfonamido)benzamide, synthesizing best practices from safety data on structurally related compounds.
Hazard Profile and Core Safety Principles
Based on data from related benzamide and methanesulfonamide compounds, N-ethyl-3-(methanesulfonamido)benzamide should be handled as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation : Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3]
-
Harmful if Swallowed : Oral toxicity is a concern with related benzamides.[4][5]
-
Respiratory Tract Irritation : In solid, powdered form, dust inhalation may lead to respiratory irritation.[2]
Given these potential hazards, the cornerstone of your disposal plan must be to treat N-ethyl-3-(methanesulfonamido)benzamide as regulated hazardous waste . Under no circumstances should this chemical be disposed of in standard trash or flushed down the drain.[6]
Key Safety and Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[3][7]
Step-by-Step Disposal Protocol
The proper disposal of N-ethyl-3-(methanesulfonamido)benzamide is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
Immediately upon deciding to discard the material, it must be classified as hazardous chemical waste.
-
Do Not Mix : To prevent unforeseen chemical reactions, do not mix N-ethyl-3-(methanesulfonamido)benzamide waste with any other waste streams, especially incompatible materials like strong oxidizing agents.[6][8]
Step 2: Container Management
Proper containment is critical to prevent leaks and ensure safe transport.
-
Use Appropriate Containers : Keep the waste in its original container if it is in good condition.[6] If not, transfer it to a new, compatible, and leak-proof container with a secure, tight-fitting lid.[7][8] The container must be clean on the outside.[8]
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "N-ethyl-3-(methanesulfonamido)benzamide".[7][8]
Step 3: Temporary On-Site Storage
Store the labeled waste container in a designated hazardous waste accumulation area while awaiting pickup.
-
Storage Conditions : This area should be cool, dry, and well-ventilated.[5][7]
-
Segregation : Ensure the container is stored away from incompatible materials.[1]
Step 4: Final Disposal
The ultimate disposal of chemical waste must be handled by professionals.
-
Engage Professionals : Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.[6][7]
-
Regulatory Compliance : Disposal must be carried out in accordance with all local, state, and federal regulations.[4][5][7] The disposal vendor should provide a manifest to track the waste to its final destination.[6]
The decision-making process for proper disposal is outlined in the workflow diagram below.
Caption: Disposal workflow for N-ethyl-3-(methanesulfonamido)benzamide.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Cleanup Protocol:
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Personal Protection : Wear appropriate PPE, including a respirator if dust is present.
-
Containment : Carefully sweep or shovel the solid material into a suitable container for disposal, avoiding the creation of dust.[4] Do not use dry sweeping methods.
-
Decontamination : Clean the spill area thoroughly. Dispose of all contaminated cleaning materials as hazardous waste.[7]
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[4][5]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of N-ethyl-3-(methanesulfonamido)benzamide, fostering a culture of safety and environmental responsibility.
References
- SAFETY DATA SHEET for Methanesulfonamide. TCI EUROPE N.V. [URL: provided in search results]
- Benzamide - SAFETY DATA SHEET. (2010, September 07). Fisher Scientific Company. [URL: provided in search results]
- SAFETY DATA SHEET for Ethyl methanesulfonate. (2022, April 01). [URL: provided in search results]
- Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: provided in search results]
- Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals. Benchchem. [URL: provided in search results]
- BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie. [URL: provided in search results]
- Methanesulfonamide SDS, 3144-09-0 Safety Data Sheets. ECHEMI. [URL: provided in search results]
- SAFETY DATA SHEET. (2025, September 12). Sigma-Aldrich. [URL: provided in search results]
- SAFETY DATA SHEET for 3-Amino-N-methylbenzamide. (2024, November 29). TCI Chemicals. [URL: provided in search results]
- MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Oxford Lab Fine Chem. [URL: provided in search results]
- SAFETY DATA SHEET for Ethyl methanesulfonate. (2009, September 22). Fisher Scientific. [URL: provided in search results]
- Methanesulfonamide | 3144-09-0. Ambeed.com. [URL: provided in search results]
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [URL: provided in search results]
- Hazardous Waste Disposal Procedures. [URL: provided in search results]
- N-Ethylbenzamide SDS, 614-17-5 Safety Data Sheets. ECHEMI. [URL: provided in search results]
- Methanesulfonamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Methanesulfonamide]
- BENZAMIDE HAZARD SUMMARY. New Jersey Department of Health. [URL: provided in search results]
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [URL: provided in search results]
Sources
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
